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  • Product: 9,12-Diiodo-o-carborane
  • CAS: 17702-35-1

Core Science & Biosynthesis

Foundational

Supramolecular Engineering with 9,12-Diiodo-o-carborane: Mechanistic Insights into Halogen Bonding and Pharmacophore Design

An In-Depth Technical Guide on Supramolecular Engineering Executive Summary The icosahedral ortho-carborane ( C2​B10​H12​ ) scaffold has emerged as a highly versatile building block in supramolecular chemistry, materials...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Supramolecular Engineering

Executive Summary

The icosahedral ortho-carborane ( C2​B10​H12​ ) scaffold has emerged as a highly versatile building block in supramolecular chemistry, materials science, and drug discovery. Among its derivatives, 9,12-diiodo-o-carborane occupies a unique position. Due to the specific electronic topology of the carborane cage, the iodine atoms at the B(9) and B(12) vertices exhibit distinct halogen bonding (XB) and hydrogen bonding (HB) dynamics compared to traditional iodo-aromatics. This whitepaper provides an authoritative analysis of the electronic causality driving these interactions, details self-validating synthetic protocols, and explores the application of 9,12-diiodo-o-carborane as a 3D pharmacophore in advanced drug development.

The Electronic Architecture of ortho-Carborane

To understand the supramolecular behavior of 9,12-diiodo-o-carborane, one must first analyze the charge distribution of the parent o-carborane cage. The carbon atoms (C1, C2) are highly electronegative relative to boron, drawing electron density toward themselves. Consequently, the boron vertices situated antipodal to the carbon atoms—specifically B(9) and B(12)—possess the highest electron density within the cage[1].

This uneven electron distribution dictates the regioselectivity of electrophilic substitution. When o-carborane is subjected to electrophilic halogenation, the electron-rich B(9) and B(12) positions are preferentially attacked, allowing for the precise synthesis of 9,12-disubstituted derivatives[2].

Halogen Bonding (XB) Dynamics: The σ -Hole Paradox

Halogen bonding is fundamentally driven by the interaction between a nucleophile (Lewis base) and an electrophilic region of positive electrostatic potential on a halogen atom, known as the σ -hole [3].

The strength of this σ -hole is entirely dependent on the electron-withdrawing nature of the atom to which the halogen is bound.

  • Carbon-Bound Iodines (e.g., 1,12-diiodo-o-carborane): The highly electron-withdrawing cage carbon strips electron density from the attached iodine, creating a massive, positive σ -hole. This makes the C-bound iodine a powerful Lewis acid (XB acceptor)[3][4].

  • Boron-Bound Iodines (e.g., 9,12-diiodo-o-carborane): Because the B(9) and B(12) vertices are electron-rich, they donate electron density into the iodine atoms. Causality: This enrichment neutralizes the σ -hole, significantly weakening the iodine's Lewis acidity while simultaneously enhancing its Lewis basicity (acting as a Lone Pair donor)[5].

Therefore, in the crystal lattice of 9,12-diiodo-o-carborane, the iodine atoms struggle to form strong Type II I···I dihalogen bonds because both iodines want to act as donors, and neither is a strong acceptor[6]. Instead, the dominant supramolecular force becomes C-H···I hydrogen bonding , driven by the increased acidity of the cage C-H protons following exohedral halogenation[2][5].

Electronic_Dynamics Cage o-Carborane Cage (Electron-withdrawing C, Electron-rich B) B912 B(9,12) Vertices (Highest Electron Density) Cage->B912 Antipodal Effect Iodination Electrophilic Iodination (9,12-Diiodo-o-carborane) B912->Iodination Directs Substitution LP_Donor Strong Lone Pair (LP) Donor (Lewis Base) Iodination->LP_Donor Primary Electronic State Sigma_Hole Weak σ-Hole Acceptor (Lewis Acid) Iodination->Sigma_Hole Secondary Electronic State Interactions Type II I···I Halogen Bonds & C-H···I Hydrogen Bonds LP_Donor->Interactions Sigma_Hole->Interactions

Fig 1: Electronic causality dictating halogen bonding dynamics in 9,12-diiodo-o-carborane.

Quantitative Data: Interaction Parameters & Analytical Signatures

To illustrate the impact of substitution position on bonding strength, Table 1 compares the crystallographic interaction parameters across different halogenated o-carboranes.

Table 1: Comparative Supramolecular Interactions in Halogenated ortho-Carboranes

CompoundSubstitution SitesPrimary Interaction MotifBond Distance (Å)Halogen Electronic Role
1,12-Diiodo-o-carborane C(1), B(12)Type II I···I Halogen Bond3.568C-bound: Strong σ -hole AcceptorB-bound: LP Donor[4]
9,12-Dibromo-o-carborane B(9), B(12)C-H···Br Hydrogen Bond3.796 (Br···Br)B-bound: LP Donor / Weak Acceptor[5]
9,12-Diiodo-o-carborane B(9), B(12)C-H···I / I···I Dihalogen3.74 - 4.05 (I···I)B-bound: LP Donor / Weak Acceptor[6]

Table 2: Diagnostic Analytical Signatures for 9,12-Diiodo-o-carborane

Analytical MethodTarget Nucleus / FeatureExpected SignatureCausality / Implication
11 B NMR B(9), B(12) VerticesDownfield singlet shiftHalogenation removes the B-H coupling, collapsing the doublet to a singlet.
1 H NMR Cage C-H ProtonsDownfield shift (~3.5 ppm)Exohedral halogenation increases cage electron-withdrawing effect, deshielding C-H protons.

Self-Validating Experimental Protocol: Synthesis & Isolation

The synthesis of 9,12-diiodo-o-carborane relies on regioselective electrophilic substitution. The protocol below is designed as a self-validating system, ensuring researchers can verify success at each step.

Objective: Regioselective electrophilic diiodination at the B(9) and B(12) vertices. Causality of Reagents: Molecular iodine ( I2​ ) is largely unreactive toward the stable B-H bonds of carborane. Anhydrous Aluminum Chloride ( AlCl3​ ) acts as a critical Lewis acid catalyst to polarize the I−I bond, generating the highly reactive electrophilic I+ equivalent required for substitution[2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve o-carborane (1.0 eq) in anhydrous dichloromethane ( CH2​Cl2​ ).

  • Activation: Add I2​ (2.2 eq) to the solution. Introduce a catalytic amount of anhydrous AlCl3​ (0.1 eq).

    • Self-Validation Check: The solution will immediately exhibit a deep purple/brown color, indicating active dissolved iodine.

  • Electrophilic Substitution: Heat the reaction mixture to reflux (approx. 40 °C). The reaction is thermodynamically driven by the high electron density at the antipodal B(9) and B(12) positions[1].

  • Monitoring: Track reaction progress via 11B NMR spectroscopy.

    • Self-Validation Check: Confirm the disappearance of the upfield B(9,12) doublet signals of the parent o-carborane and the emergence of new, downfield-shifted singlets corresponding to the B-I vertices.

  • Quenching: Once complete (typically 24-48 hours), cool the mixture to room temperature and quench with saturated aqueous sodium sulfite ( Na2​SO3​ ).

    • Causality: Na2​SO3​ reduces unreacted electrophilic iodine back to iodide, preventing over-halogenation. The organic layer will visibly transition from dark brown to colorless/pale yellow.

  • Isolation: Extract the organic layer, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (hexanes/dichloromethane gradient) to yield pure 9,12-diiodo-o-carborane.

Synthesis_Protocol Step1 1. Reagent Preparation o-Carborane + I2 + CH2Cl2 Step2 2. Lewis Acid Activation Add catalytic AlCl3 Step1->Step2 Inert Atmosphere Step3 3. Electrophilic Substitution Reflux under Argon Step2->Step3 I+ Generation Step4 4. Quenching Aqueous Na2SO3 wash Step3->Step4 Monitor via 11B NMR Step5 5. Isolation Silica Column Chromatography Step4->Step5 Removes unreacted I2

Fig 2: Step-by-step synthetic workflow for the isolation of 9,12-diiodo-o-carborane.

Applications in Drug Development: 3D Pharmacophores

In medicinal chemistry, the icosahedral carborane cage is utilized as a highly hydrophobic, 3D bioisostere for phenyl rings. However, para-carboranes—which offer ideal linear geometry for many receptor pockets—are synthetically challenging and prohibitively expensive.

The 9,12-Disubstituted Solution: Disubstituted o-carboranes, specifically functionalized at the 9 and 12 positions, provide a spatial geometry that effectively mimics the linear vector of p-carborane derivatives[7].

Mechanism of Action in Targeted Therapies: In the development of inhibitors for targets like Hypoxia-Inducible Factor 1 (HIF-1) or Heat Shock Protein 90 (HSP90), 9,12-disubstituted o-carboranes have demonstrated potent inhibitory activity[7]. The unique properties of 9,12-diiodo-o-carborane facilitate drug design in two distinct ways:

  • Direct Halogen Bonding: The iodine atoms can participate in targeted halogen bonding with the carbonyl oxygen atoms of the protein backbone, anchoring the inhibitor securely within hydrophobic binding pockets.

  • Cross-Coupling Intermediates: 9,12-diiodo-o-carborane serves as a critical synthetic intermediate. The B-I bonds can be subjected to Kumada–Tamao–Corriu or Suzuki cross-coupling reactions (using palladium catalysts) to introduce complex organic pharmacophores directly onto the B(9) and B(12) vertices, allowing for rapid library generation of drug candidates[2][7].

Conclusion

The supramolecular behavior of 9,12-diiodo-o-carborane is a masterclass in electronic topology. By understanding the causality behind the weakened σ -hole at the electron-rich B(9,12) vertices, researchers can accurately predict its preference for hydrogen bonding over strong Type II halogen bonding. Whether utilized as a structural mimic in drug discovery or as a precursor for advanced cross-coupling reactions, mastering the synthesis and physical chemistry of this derivative is essential for modern supramolecular engineering.

References

  • 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond MDPI
  • How the Position of Substitution Affects Intermolecular Bonding in Halogen Deriv
  • ortho-Carborane Wikipedia
  • Iodinated ortho-Carboranes as Versatile Building Blocks to Design Intermolecular Interactions in Crystal Lattices ResearchG
  • Synthesis of Boron-Iodinated o-Carborane Derivatives.
  • Discovery of Disubstituted Carboranes as Inhibitors of Heat Shock Protein 90–He
  • Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane MDPI

Sources

Exploratory

An In-Depth Technical Guide to the ¹¹B and ¹H NMR Chemical Shifts of 9,12-Diiodo-o-carborane

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹¹B and ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 9,12-diiodo-o-carborane. As a fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹¹B and ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signatures of 9,12-diiodo-o-carborane. As a foundational tool in the characterization of carborane derivatives, a thorough understanding of their NMR spectra is paramount for researchers in materials science, medicinal chemistry, and drug development. This document will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting these spectra, supported by comparative data from related dihalogenated o-carboranes.

Introduction: The Unique NMR Landscape of Carboranes

Icosahedral carboranes, particularly the ortho-isomer (1,2-dicarba-closo-dodecaborane), present a unique and often complex NMR spectroscopic challenge. The presence of two NMR-active boron isotopes, ¹¹B (80.4% natural abundance, spin I = 3/2) and ¹⁰B (19.6%, spin I = 3), coupled with the ten boron atoms and two carbon atoms forming the cage, results in intricate spectra. ¹¹B NMR is the more commonly utilized technique due to the higher natural abundance and more favorable nuclear properties of the ¹¹B isotope.

The chemical shift of a particular boron atom in the carborane cage is highly sensitive to its local electronic environment. Substitution on the cage, such as the introduction of iodine atoms at the 9 and 12 positions, induces significant changes in the chemical shifts of not only the substituted boron atoms but also their neighbors. Understanding these substituent effects is crucial for verifying the successful synthesis of desired isomers and for predicting the reactivity of the carborane cage.

The ¹¹B NMR Spectrum of 9,12-Diiodo-o-carborane: A Detailed Analysis

The ¹¹B NMR spectrum of 9,12-diiodo-o-carborane is characterized by a set of distinct resonances corresponding to the different boron environments in the molecule. The introduction of iodine atoms at the 9 and 12 positions, which are antipodal to the carbon atoms, significantly influences the electronic structure of the carborane cage and, consequently, the ¹¹B chemical shifts.

A key feature of the ¹¹B{¹H} NMR spectrum of 9,12-diiodo-o-carborane is the downfield shift of the resonances corresponding to the iodine-substituted boron atoms, B(9) and B(12). This is a general trend observed in halogenated carboranes and is attributed to the electron-withdrawing nature of the halogen atoms.

Based on available data and comparison with analogous compounds, the following assignments can be made for the ¹¹B NMR spectrum of 9,12-diiodo-o-carborane:

Boron Position(s)Predicted Chemical Shift (δ, ppm)Multiplicity (¹H-coupled)Multiplicity (¹H-decoupled)
B(9,12)-I~ -14.9SingletSinglet
B(8,10)~ -8 to -10DoubletSinglet
B(4,5,7,11)~ -13 to -15DoubletSinglet
B(3,6)~ -16 to -18DoubletSinglet

Note: The predicted chemical shifts are based on data from closely related compounds and may vary slightly depending on the solvent and experimental conditions.

The resonance for the B(9,12) atoms, directly bonded to iodine, appears as a singlet in both the proton-coupled and decoupled spectra due to the absence of a directly attached proton. The remaining B-H vertices appear as doublets in the proton-coupled spectrum, which collapse to singlets upon proton decoupling. The unambiguous assignment of these resonances is greatly facilitated by two-dimensional (2D) NMR techniques, particularly ¹¹B-¹¹B COSY (Correlation Spectroscopy), which reveals the connectivity between adjacent boron atoms in the cage.[1]

Comparative Analysis with Other 9,12-Dihalo-o-carboranes

To better understand the influence of the iodine substituent, it is instructive to compare the ¹¹B NMR data of 9,12-diiodo-o-carborane with its dichloro and dibromo analogs.

CompoundB(9,12)-X (δ, ppm)B(8,10) (δ, ppm)B(4,5,7,11) (δ, ppm)B(3,6) (δ, ppm)Reference
9,12-Dichloro-o-carborane+6.7-8.3-15.3-18.3[2]
9,12-Dibromo-o-carborane+0.1-7.5-14.4-16.9[3]
9,12-Diiodo-o-carborane ~ -14.9 ~ -8 to -10 ~ -13 to -15 ~ -16 to -18 [1]

This comparison clearly illustrates the "heavy atom effect," where the ¹¹B chemical shifts of the substituted boron atoms move to higher field (become more negative) as the atomic number of the halogen increases from chlorine to iodine.

The ¹H NMR Spectrum of 9,12-Diiodo-o-carborane: Challenges and Interpretation

The ¹H NMR spectrum of 9,12-diiodo-o-carborane is dominated by two main regions: the signals from the C-H protons of the carborane cage and the signals from the B-H protons.

  • C-H Protons: The two C-H protons are equivalent and typically appear as a broad singlet in the range of δ 3.5-4.0 ppm. In the case of 9,12-dibromo-o-carborane, this signal is observed at 3.72 ppm.[3] A similar chemical shift is expected for the diiodo derivative.

  • B-H Protons: The eight B-H protons give rise to a complex, broad multiplet in the upfield region of the spectrum, typically between δ 1.5 and 3.5 ppm.[3] This broadness is a result of the coupling of the protons to the quadrupolar ¹¹B nuclei, as well as unresolved proton-proton couplings.

Due to the significant overlap and broadening of the B-H signals, complete assignment of the ¹H NMR spectrum is challenging without the use of advanced NMR techniques. ¹H-¹¹B Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a powerful tool for this purpose, as it correlates each proton signal with the ¹¹B signal of the boron to which it is attached. This allows for the resolution of the overlapping proton signals and their unambiguous assignment.

Experimental Protocols for High-Quality NMR Spectra

Acquiring high-quality ¹¹B and ¹H NMR spectra of carborane derivatives requires careful attention to experimental parameters.

Sample Preparation
  • Solvent Selection: 9,12-Diiodo-o-carborane is typically soluble in chlorinated solvents such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: A concentration of 10-20 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality spectra on a modern NMR spectrometer.

  • NMR Tubes: For ¹¹B NMR, it is highly recommended to use quartz NMR tubes to avoid the broad background signal from the borosilicate glass of standard NMR tubes.

¹¹B NMR Acquisition
  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz ¹H frequency or higher) are advantageous for better resolution of the ¹¹B signals.

  • Proton Decoupling: For routine characterization, acquiring a proton-decoupled ¹¹B spectrum is recommended to obtain sharp singlets for each boron environment.

  • Acquisition Parameters:

    • Pulse Width: A calibrated 90° pulse should be used.

    • Acquisition Time: Typically 0.1-0.2 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually sufficient.

    • Number of Scans: Depending on the concentration, 128 to 1024 scans may be required to achieve a good signal-to-noise ratio.

  • Referencing: The ¹¹B NMR spectrum should be referenced externally to BF₃·OEt₂ (δ = 0 ppm).

¹H NMR Acquisition
  • Spectrometer Frequency: As with ¹¹B NMR, higher field strengths provide better spectral dispersion.

  • ¹¹B Decoupling: Acquiring a ¹¹B-decoupled ¹H spectrum can significantly simplify the B-H region by collapsing the broad multiplets into sharper singlets. This, however, requires a spectrometer equipped with the necessary hardware.

  • Acquisition Parameters:

    • Pulse Width: A calibrated 90° pulse.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: 16 to 64 scans are usually sufficient for a well-resolved spectrum.

  • Referencing: The ¹H NMR spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Advanced NMR Techniques for Structural Elucidation

For a complete and unambiguous assignment of all ¹¹B and ¹H resonances, especially in more complex or asymmetrically substituted carboranes, the use of two-dimensional NMR techniques is indispensable.

¹¹B-¹¹B COSY

This experiment is crucial for establishing the connectivity between adjacent boron atoms in the carborane cage. Cross-peaks in the 2D spectrum indicate that two boron atoms are bonded to each other.

G cluster_0 1D NMR cluster_1 2D NMR ¹¹B NMR ¹¹B NMR Chemical Shifts Chemical Shifts ¹¹B NMR->Chemical Shifts ¹¹B-¹¹B COSY ¹¹B-¹¹B COSY Chemical Shifts->¹¹B-¹¹B COSY Connectivity ¹H-¹¹B HSQC ¹H-¹¹B HSQC Chemical Shifts->¹H-¹¹B HSQC Correlation ¹H NMR ¹H NMR ¹H NMR->Chemical Shifts Full Assignment Full Assignment ¹¹B-¹¹B COSY->Full Assignment ¹H-¹¹B HSQC->Full Assignment

NMR Assignment Workflow
¹H-¹¹B HSQC

This experiment correlates the chemical shifts of protons with the boron atoms to which they are directly attached. It is invaluable for assigning the heavily overlapped B-H proton signals in the ¹H NMR spectrum.

Conclusion

The ¹¹B and ¹H NMR spectra of 9,12-diiodo-o-carborane provide a detailed fingerprint of its molecular structure. While the ¹¹B spectrum is relatively well-resolved and can be assigned with the aid of 2D techniques and by comparison with related compounds, the ¹H spectrum presents significant challenges due to signal broadening and overlap. The use of advanced NMR methods, such as ¹H-¹¹B HSQC, is essential for a complete structural elucidation. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this and other substituted carborane derivatives, facilitating accurate characterization and a deeper understanding of their chemical properties.

References

  • Shatunov, P. A.; et al. Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. Crystals2022 , 12(9), 1251. [Link]

  • Viñas, C.; et al. Icosahedral carboranes as scaffolds for congested regioselective polyaryl compounds. The distinct distance tuning of C-C and its antipodal B-B. Dalton Transactions2019 , 48(27), 10027-10036. [Link]

  • Zheng, Z.; et al. Facile Electrophilic Iodination of Icosahedral Carboranes. Synthesis of Carborane Derivatives with Boron-Carbon Bonds via the Palladium-Catalyzed Reaction of Diiodocarboranes with Grignard Reagents. Inorganic Chemistry1995 , 34(8), 2095-2104. [Link]

  • Zolotarev, A. P.; et al. Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. Molbank2022 , 2022(1), M1347. [Link]

Sources

Foundational

The Role of B-I Bonds in Icosahedral Carborane Clusters: A Synthetic and Theranostic Whitepaper

Executive Summary Icosahedral carboranes ( C2​B10​H12​ ) are a unique class of boron-rich clusters characterized by three-dimensional delocalized electron systems, exceptional thermal stability, and tunable pharmacokinet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Icosahedral carboranes ( C2​B10​H12​ ) are a unique class of boron-rich clusters characterized by three-dimensional delocalized electron systems, exceptional thermal stability, and tunable pharmacokinetics. Within the functionalization landscape of these clusters, the boron-iodine (B-I) bond serves as the premier synthetic handle. This whitepaper provides an in-depth mechanistic analysis of the B-I bond, detailing its regioselective formation, its pivotal role as a workhorse in transition-metal-catalyzed cross-coupling, and its superior metabolic stability in the design of targeted radiopharmaceuticals.

Structural and Electronic Foundations of the B-I Bond

Regioselectivity Driven by NPA Charges

The functionalization of carboranes is fundamentally dictated by the electronic asymmetry of the icosahedral cage. In ortho-carborane ( 1,2−C2​B10​H12​ ), the two adjacent carbon vertices are highly electron-withdrawing. This inductive effect propagates through the 3D cluster, leaving the antipodal boron vertices—specifically B(8), B(9), B(10), and B(12)—highly electron-rich. Natural Population Analysis (NPA) confirms that these specific vertices possess the highest negative charges, making them the most susceptible targets for electrophilic attack[1]. Consequently, electrophilic iodination predictably and selectively yields 9-I-o-carborane or 9,12-I 2​ -o-carborane.

Thermodynamic vs. Kinetic Paradox

The B-I bond presents a fascinating chemical paradox that is highly advantageous for drug design. Thermodynamically, the B-I bond is exceptionally strong—boasting a bond dissociation energy of approximately 91 kcal/mol. This is significantly more robust than typical alkyl C-I (53 kcal/mol) or aryl C-I (64 kcal/mol) bonds[2]. However, kinetically, the B-I bond is the weakest and most polarizable among the boron-halogen series (B-F > B-Cl > B-Br > B-I). This relative weakness allows low-valent transition metals, such as Pd(0), to easily undergo oxidative addition into the B-I bond, a step that historically failed for B-Cl and B-Br without highly specialized biaryl phosphine ligands[3].

BI_Reactivity Carborane Unsubstituted o-Carborane Electrophile Electrophilic Iodination Carborane->Electrophile NPA Charge Directed IodoCarb 9-I-o-Carborane Electrophile->IodoCarb Electrophilic Attack CrossCoupling Pd-Catalyzed Cross-Coupling IodoCarb->CrossCoupling Oxidative Addition RadioExchange Isotopic Exchange IodoCarb->RadioExchange Halogen Exchange FuncCarb Functionalized Carborane CrossCoupling->FuncCarb Transmetalation RadioCarb Radioiodinated Tracer RadioExchange->RadioCarb High Radiochemical Yield

Caption: Workflow from unsubstituted carborane to functionalized derivatives via B-I bond manipulation.

The B-I Bond as a Synthetic Handle: Cross-Coupling Dynamics

Historically, the highly stable B-H bonds of carboranes resisted traditional organic functionalization. The targeted conversion of B-H to B-I unlocks the cluster for a vast array of metal-catalyzed cross-coupling reactions (Kumada, Suzuki, Sonogashira, and B-N couplings)[4]. The high polarizability of the iodine atom facilitates rapid oxidative addition to the palladium catalyst, serving as the critical initiation step for forming complex B-C, B-N, and B-O linkages without degrading the parent closo-carborane cluster into its nido form[4].

Theranostic Applications: Radioiodinated Carboranes

For drug development professionals, the metabolic stability of a radiotracer is the primary bottleneck in clinical translation. Traditional radioiodinated organic molecules are highly susceptible to in vivo enzymatic deiodination, leading to off-target accumulation of free radioiodine in the thyroid.

The carborane B-I bond is virtually immune to such degradation. The icosahedral cage cannot stabilize a carbocation-like intermediate, completely precluding SN​1 pathways. Furthermore, the dense, three-dimensional geometry of the cluster physically blocks the backside attack required for SN​2 mechanisms[2]. As a result, radioiodinated carboranes demonstrate superior in vivo stability and high radiochemical purity (>99%), making them highly attractive bifunctional ligands for SPECT/PET imaging and targeted radionuclide therapy[5],[6].

InVivoStability BI_Bond Carborane B-I Bond SN1 SN1 Pathway BI_Bond->SN1 Blocked (No Carbocation) SN2 SN2 Pathway BI_Bond->SN2 Blocked (Steric Shielding) Deiodinase Enzymatic Deiodination BI_Bond->Deiodinase Blocked (Unrecognized) Result High In Vivo Stability SN1->Result Prevents Degradation SN2->Result Prevents Degradation Deiodinase->Result Prevents Off-Target Uptake

Caption: Mechanistic basis for the high in vivo metabolic stability of carborane B-I bonds.

Quantitative Data Summaries

Table 1: Thermodynamic and Kinetic Profiling of Halogen Bonds

Bond Type Approx. Bond Energy Susceptibility to Pd(0) Oxidative Addition In Vivo Enzymatic Stability
B-I (Carborane) 91 kcal/mol High (Standard Ligands) Excellent (Resists Deiodinases)
B-Br (Carborane) >100 kcal/mol Low (Requires Biaryl Phosphines) Excellent
C-I (Aryl) 64 kcal/mol Very High Moderate

| C-I (Alkyl) | 53 kcal/mol | High | Poor |

Table 2: Radioiodine Isotopes for Carborane-Based Theranostics

Isotope Half-Life Emission Type Primary Clinical Application

| 123I | 13.2 hours | Gamma | SPECT Imaging | | 124I | 4.18 days | Positron | PET Imaging | | 125I | 59.5 days | Auger / Gamma | In vitro assays, small animal SPECT | | 131I | 8.02 days | Beta / Gamma | Targeted Radionuclide Therapy |

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen and how to definitively validate the success of the protocol.

Protocol 1: Regioselective Electrophilic Iodination of o-Carborane
  • Causality: Molecular iodine ( I2​ ) alone is insufficiently electrophilic to attack the highly stable B-H bond. Trifluoromethanesulfonic acid (HOTf) acts as a superacid proton donor to generate the highly reactive iodonium ion ( I+ ), driving electrophilic substitution specifically at the electron-rich B(9) and B(12) vertices.

  • Step 1: In a rigorously dried Schlenk flask under inert atmosphere, dissolve o-carborane (1.0 eq) and I2​ (0.5 eq for mono-iodination) in anhydrous dichloromethane (DCM).

  • Step 2: Cool the mixture to 0 °C and add HOTf (catalytic) dropwise.

  • Step 3: Allow the reaction to warm to room temperature and stir until the purple color of I2​ dissipates, indicating consumption of the halogen.

  • Step 4: Quench with saturated aqueous Na2​S2​O3​ , extract with DCM, dry over MgSO4​ , and concentrate in vacuo.

  • Validation & Analytical Check: Analyze the crude product via 11B NMR. The successful conversion of B-H to B-I is validated by the disappearance of the symmetric B(9,12) doublet and the emergence of a distinct singlet shifted downfield (due to the loss of the hydridic proton and the heavy-atom effect of iodine).

Protocol 2: Pd-Catalyzed Kumada Cross-Coupling of 9-I-o-Carborane
  • Causality: The B-I bond's low dissociation energy relative to other B-X bonds allows for rapid oxidative addition by Pd(0). Grignard reagents are chosen for their high nucleophilicity, facilitating rapid transmetalation and overcoming the steric bulk of the icosahedral cage.

  • Step 1: Charge a vial with 9-I-o-carborane (1.0 eq), Pd(PPh3​)4​ (5 mol%), and CuI (5 mol%) inside a nitrogen-filled glovebox.

  • Step 2: Dissolve the solids in anhydrous THF and add the desired Grignard reagent (R-MgX, 1.5 eq) dropwise at room temperature.

  • Step 3: Heat the mixture to 65 °C for 4-12 hours. The CuI acts as a co-catalyst to accelerate transmetalation.

  • Step 4: Quench with aqueous NH4​Cl , extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation & Analytical Check: Perform GC-MS on the purified product. The molecular ion peak will definitively shift, corresponding to the loss of iodine (-126 Da) and the addition of the R-group mass, confirming successful cross-coupling[3].

Protocol 3: Catalyst-Assisted Radioiodination (Isotopic Exchange)
  • Causality: Direct electrophilic radioiodination requires harsh acidic conditions that can degrade delicate targeting peptides attached to the carborane. Pd-catalyzed isotopic exchange allows the use of mild conditions to swap stable 127I with radioactive 125I or 131I without damaging the broader molecular architecture[7].

  • Step 1: Combine the precursor 9-I-o-carborane derivative, a Pd(0) catalyst, and sodium radioiodide ( Na[125I] ) in a sealed, lead-shielded reaction vessel containing anhydrous acetonitrile.

  • Step 2: Apply microwave heating (e.g., 100 °C for 15 minutes) to overcome the activation energy barrier for halogen exchange.

  • Step 3: Purify the radiolabeled product using semi-preparative Radio-HPLC.

  • Validation & Analytical Check: Run analytical Radio-TLC and Radio-HPLC. The protocol is validated when the radiochemical purity exceeds >99%, confirming that the radioisotope is covalently bound to the cluster and free Na[125I] has been completely removed[6].

Conclusion

The B-I bond in icosahedral carborane clusters represents a masterpiece of chemical utility. By understanding the electronic distribution (NPA charges) that dictates its formation, researchers can leverage the B-I bond as an unparalleled synthetic handle for transition-metal catalysis. Furthermore, its profound resistance to nucleophilic substitution and enzymatic degradation positions B-I functionalized carboranes as next-generation scaffolds for highly stable, targeted radiopharmaceuticals.

References

  • Radioiodination strategies for carborane compounds KoreaScience (2022) URL:[Link]

  • Synthesis, characterisation, and biodistribution of radioiodinated C-hydroxy-carboranes Chemistry - A European Journal / NIH (2012) URL:[Link]

  • Straightforward synthesis of radioiodinated Cc-substituted o-carboranes: towards a versatile platform to enable the in vivo assessment of BNCT drug candidates Dalton Transactions / PubMed (2015) URL: [Link]

  • Metal-Catalyzed Cross-Coupling Chemistry with Polyhedral Boranes PMC - NIH (2019) URL:[Link]

  • Google Patents (1995)
  • m-Carborane as a Novel Core for Periphery-Decorated Macromolecules Molecules / PMC (2020) URL:[Link]

  • Expanding the Scope of Palladium-Catalyzed B–N Cross-Coupling Chemistry in Carboranes Organometallics - ACS Publications (2020) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Electrophilic Synthesis and Purification of 9,12-Diiodo-o-carborane

Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Precursor for Palladium-catalyzed cross-coupling reactions, Boron Neutron Capture Therapy (BNCT) pharmacophores, and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Applications: Precursor for Palladium-catalyzed cross-coupling reactions, Boron Neutron Capture Therapy (BNCT) pharmacophores, and tunable molecular probes[1][2].

Introduction and Mechanistic Rationale

The functionalization of icosahedral carboranes—specifically 1,2-dicarba-closo-dodecaborane (ortho-carborane)—is a cornerstone of modern boron chemistry. The synthesis of 9,12-diiodo-o-carborane represents a critical pathway for generating vertex-differentiated building blocks.

Causality in Reaction Design: Unlike the carbon vertices (C1, C2) which are relatively electron-deficient and acidic, the boron vertices furthest from the carbon atoms (B9, B12) possess the highest electron density. This antipodal effect makes the 9 and 12 positions highly susceptible to electrophilic substitution[2]. To achieve selective diiodination, Aluminum Chloride ( AlCl3​ ) is employed as a Lewis acid catalyst. AlCl3​ activates molecular iodine ( I2​ ) by polarizing the I-I bond, generating a highly reactive electrophilic iodine species ( I+ equivalent) that readily attacks the electron-rich B9 and B12 vertices[1]. The reaction is staggered into two additions of I2​ and AlCl3​ to prevent over-halogenation and ensure complete conversion of the mono-iodinated intermediate to the desired diiodo product[1].

Experimental Workflow and Visualization

The following workflow outlines the critical stages of the synthesis, from the anhydrous setup to the final sublimation step.

G N1 1. Setup Ortho-carborane + CH2Cl2 (Schlenk Flask, N2) N2 2. First Iodination Add I2 (1 eq) + AlCl3 (20 mol%) Reflux 37 °C, 4h N1->N2 N3 3. Second Iodination Add I2 (1 eq) + AlCl3 (10 mol%) Stir 37 °C, 16h N2->N3 N4 4. Quenching Dilute with H2O Quench with aq. Na2S2O3 N3->N4 N5 5. Extraction Extract (CH2Cl2) & Dry (MgSO4) N4->N5 N6 6. Filtration Filter through Celite pad Evaporate solvent N5->N6 N7 7. Purification Sublimation (130 °C) Yield: 9,12-Diiodo-o-carborane N6->N7

Workflow for the electrophilic diiodination of ortho-carborane.

Reagents and Materials

Self-Validating System Note: Ensure all glassware is oven-dried and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). Moisture will rapidly hydrolyze the AlCl3​ catalyst, quenching the electrophilic activation and stalling the reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Ortho-carborane ( C2​B10​H12​ )144.231.01.44 g (10.0 mmol)Starting Material
Iodine ( I2​ ) - First Addition253.811.02.54 g (10.0 mmol)Electrophile
Aluminum Chloride ( AlCl3​ ) - First Add.133.340.20.266 g (20 mol%)Lewis Acid Catalyst
Iodine ( I2​ ) - Second Addition253.811.02.54 g (10.0 mmol)Electrophile
Aluminum Chloride ( AlCl3​ ) - Second Add.133.340.10.133 g (10 mol%)Lewis Acid Catalyst
Dichloromethane ( CH2​Cl2​ ), dry84.93N/A50 mLSolvent
Sodium Thiosulfate ( Na2​S2​O3​ ), aq158.11ExcessDropwiseQuenching Agent

Step-by-Step Synthesis Protocol

This protocol is adapted from the foundational methodology established by Li et al.[3] and refined in contemporary materials science applications[1].

Phase 1: Reaction Setup and Initial Iodination
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ortho-carborane (1.44 g, 10.0 mmol)[1].

  • Atmosphere Exchange: Cap the flask with a rubber septum. Evacuate the flask and backfill with dry N2​ gas. Repeat this cycle three times to ensure a strictly anhydrous environment[1].

  • Reagent Addition: Under a positive flow of N2​ , add the first equivalent of I2​ (2.54 g, 10.0 mmol) as a solid[1].

  • Solvation: Introduce dry CH2​Cl2​ (50 mL) via a cannula or anhydrous syringe.

  • Catalyst Introduction: Carefully add anhydrous AlCl3​ (0.266 g, 20 mol%) to the stirring solution under positive N2​ flow. Replace the septum with a greased glass stopper[1].

  • Primary Reflux: Heat the reaction mixture to a gentle reflux (~37 °C to 45 °C). The solution will initially be dark purple/brown due to the unreacted iodine. Continue refluxing for approximately 4 hours until the color fades to a pale yellow, indicating the consumption of the first equivalent of iodine[1].

Phase 2: Secondary Iodination
  • Second Addition: Cool the flask slightly. Under positive N2​ flow, add the second equivalent of I2​ (2.54 g, 10.0 mmol) and a supplementary charge of AlCl3​ (0.133 g, 10 mol%)[1].

  • Overnight Reaction: Stir the dark brown reaction mixture at 37 °C overnight (approx. 16 hours) to drive the second iodination at the sterically and electronically deactivated B12 position[1].

Phase 3: Quenching and Workup
  • Quenching the Catalyst: Dilute the reaction mixture with deionized H2​O (25 mL) to safely hydrolyze the remaining AlCl3​ [1].

  • Neutralizing Iodine: To remove unreacted I2​ , add a saturated aqueous solution of Na2​S2​O3​ dropwise while stirring vigorously.

    • Causality Note: Thiosulfate reduces elemental iodine ( I2​ ) to water-soluble iodide ions ( I− ), effectively stripping the color from the organic phase[1]. Stop the addition when the organic layer is no longer colored.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Collect the opaque, heavier organic ( CH2​Cl2​ ) layer.

  • Extraction: Extract the remaining aqueous layer with additional CH2​Cl2​ ( 2×15 mL) to maximize yield[1].

  • Drying: Combine all organic fractions and dry over anhydrous Magnesium Sulfate ( MgSO4​ ) until the solution becomes clear and colorless[1].

Phase 4: Purification
  • Filtration: Filter the dried solution through a pad of Celite on a fritted glass funnel to remove the hydrated MgSO4​ and any insoluble polymeric byproducts[1].

  • Concentration: Remove the CH2​Cl2​ solvent under reduced pressure using a rotary evaporator, yielding an off-white crude solid[1].

  • Sublimation: Purify the crude solid by vacuum sublimation at 130 °C[1]. The pure 9,12-diiodo-o-carborane will collect on the cold finger as a pristine white solid.

Analytical Characterization

Validating the product is critical before proceeding to downstream cross-coupling reactions. The icosahedral symmetry of the carborane cage yields distinct spectroscopic signatures.

Analytical MethodExpected Results & Diagnostic Features
Appearance Bench-stable white crystalline solid[1].
11 B NMR The introduction of heavy iodine atoms causes a significant upfield shift for the substituted boron vertices. Look for the disappearance of the B9/B12 B-H resonances and the appearance of a distinct singlet for the B-I vertices.
1 H NMR Broad signals for the B-H protons. The C-H protons of the carborane cage typically appear around δ 3.5 - 4.5 ppm, depending on the solvent.
Mass Spectrometry Distinct isotopic envelope corresponding to C2​B10​H10​I2​ . The natural abundance of 10 B (20%) and 11 B (80%) creates a highly characteristic broad isotopic distribution pattern centered around the target mass.

References

  • Carborane RAFT Agents as Tunable and Functional Molecular Probes for Polymer Materials. RSC.org.
  • Li, J.; Logan, C. F.; Jones, M. Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane. Inorganic Chemistry - ACS Publications.
  • 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. MDPI.

Sources

Application

Application Notes & Protocols: 9,12-Diiodo-o-carborane for Boron Neutron Capture Therapy (BNCT)

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 9,12-diiodo-o-carborane as a potential boron delivery agent for Boron Ne...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 9,12-diiodo-o-carborane as a potential boron delivery agent for Boron Neutron Capture Therapy (BNCT). This document outlines the rationale for its use, detailed experimental protocols for its synthesis and evaluation, and expert insights into the interpretation of results.

Introduction: The Pursuit of Superior Boron Delivery Agents for BNCT

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that holds immense promise for treating invasive and refractory cancers.[1] Its efficacy hinges on the selective accumulation of a sufficient concentration of boron-10 (¹⁰B) atoms within tumor cells.[2] Upon irradiation with a beam of low-energy thermal neutrons, the ¹⁰B nuclei capture these neutrons, leading to a nuclear fission reaction that releases high linear energy transfer (LET) alpha particles (⁴He) and lithium-7 (⁷Li) nuclei.[1] These particles have a short path length, confining their cytotoxic effects to the boron-laden cancer cells and sparing the surrounding healthy tissue.[3]

The clinical success of BNCT is, therefore, intrinsically linked to the development of effective boron delivery agents. While L-boronophenylalanine (BPA) and sodium borocaptate (BSH) are the most clinically utilized agents, they are not without their limitations, including suboptimal tumor-to-normal tissue ratios and rapid clearance from the tumor site.[4] This has spurred the investigation of novel boron carriers with improved pharmacological profiles.

Carboranes, icosahedral clusters of boron and carbon atoms, have emerged as a highly promising platform for the design of next-generation BNCT agents due to their high boron content, exceptional stability, and the versatility of their chemical functionalization.[2][4] The ortho-carborane (1,2-dicarba-closo-dodecaborane) isomer, in particular, has been a focal point of research.

This guide focuses on a specific derivative, 9,12-diiodo-o-carborane , and explores its potential in BNCT. The introduction of iodine atoms onto the carborane cage is a strategic modification aimed at enhancing the molecule's properties for this therapeutic application. While direct and extensive BNCT studies on this specific compound are emerging, the rationale for its use is grounded in the known effects of halogenation on carboranes. Iodination can increase the lipophilicity of the carborane, potentially influencing its interaction with cellular membranes and transport proteins. Furthermore, the presence of iodine opens avenues for dual-modality applications, where it could serve as a contrast agent for X-ray-based imaging techniques, enabling theranostic approaches.[5][6]

These notes will provide a foundational framework for the synthesis and comprehensive preclinical evaluation of 9,12-diiodo-o-carborane for BNCT.

Synthesis of 9,12-Diiodo-o-carborane: A Step-by-Step Protocol

The synthesis of 9,12-diiodo-o-carborane involves the direct electrophilic iodination of o-carborane. The 9 and 12 positions on the o-carborane cage are the most susceptible to electrophilic attack.[7]

Materials and Reagents:

  • o-Carborane (C₂B₁₀H₁₂)

  • Iodine (I₂)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-carborane in anhydrous dichloromethane.

  • Addition of Catalyst: To the stirred solution, add a catalytic amount of anhydrous aluminum chloride.

  • Iodination: Slowly add a solution of iodine in anhydrous dichloromethane to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to isolate 9,12-diiodo-o-carborane.[8]

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR (¹H, ¹¹B, ¹³C) spectroscopy and mass spectrometry.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Process o_carborane o-Carborane reaction Reaction Setup & Reflux o_carborane->reaction iodine Iodine (I₂) iodine->reaction AlCl3 AlCl₃ (catalyst) AlCl3->reaction DCM Dichloromethane DCM->reaction quench Quenching (Na₂S₂O₃) reaction->quench extract Extraction quench->extract purify Purification (Chromatography) extract->purify product 9,12-Diiodo-o-carborane purify->product

Caption: Workflow for the synthesis of 9,12-Diiodo-o-carborane.

In Vitro Evaluation Protocols

A series of in vitro experiments are essential to assess the potential of 9,12-diiodo-o-carborane as a BNCT agent before proceeding to more complex in vivo studies.

Solubility and Stability Assessment

Objective: To determine the solubility of 9,12-diiodo-o-carborane in physiologically relevant media and assess its stability.

Materials:

  • 9,12-Diiodo-o-carborane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • Dimethyl sulfoxide (DMSO)

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Solubility:

    • Prepare saturated solutions of 9,12-diiodo-o-carborane in PBS and cell culture medium.

    • Incubate the solutions at 37°C for 24 hours with gentle agitation.

    • Centrifuge the solutions to pellet any undissolved compound.

    • Analyze the supernatant by a validated analytical method (e.g., HPLC with a standard curve) to determine the concentration.

  • Stability:

    • Prepare solutions of 9,12-diiodo-o-carborane at a known concentration in PBS and cell culture medium containing 10% FBS.

    • Incubate the solutions at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots and analyze by HPLC to quantify the amount of intact 9,12-diiodo-o-carborane remaining.

Cytotoxicity Assay

Objective: To evaluate the intrinsic toxicity of 9,12-diiodo-o-carborane to cancer cells in the absence of neutron irradiation.

Materials:

  • Cancer cell line of interest (e.g., U87 glioblastoma, B16 melanoma)

  • 9,12-Diiodo-o-carborane

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MTT or similar cell viability reagent

  • Plate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of 9,12-diiodo-o-carborane in cell culture medium. The use of a small amount of a co-solvent like DMSO may be necessary for solubilization. Ensure the final DMSO concentration is non-toxic to the cells.

  • Incubation: Remove the old medium from the cells and add the medium containing different concentrations of the compound. Incubate for a period relevant to BNCT protocols (e.g., 24 hours).

  • Viability Assessment: After incubation, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cellular Uptake and Boron Quantification

Objective: To quantify the amount of boron taken up by cancer cells after incubation with 9,12-diiodo-o-carborane.

Materials:

  • Cancer cell line

  • 9,12-Diiodo-o-carborane

  • Cell culture dishes

  • Trypsin-EDTA

  • Cell counter (e.g., hemocytometer)

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES)

Protocol:

  • Cell Culture: Grow cancer cells to near confluency in culture dishes.

  • Incubation: Treat the cells with a non-toxic concentration of 9,12-diiodo-o-carborane for various time points (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting:

    • Wash the cells thoroughly with ice-cold PBS to remove any compound adhering to the cell surface.

    • Harvest the cells by trypsinization.

    • Count the number of cells.

  • Sample Preparation for ICP-MS/AES:

    • Pellet the cells by centrifugation.

    • Digest the cell pellet using a strong acid (e.g., nitric acid) following established protocols for boron analysis.

  • Boron Quantification: Analyze the digested samples by ICP-MS or ICP-AES to determine the boron concentration. Express the results as micrograms of boron per million cells.

Table 1: Key Parameters for In Vitro Evaluation of 9,12-Diiodo-o-carborane

ParameterMethodKey MetricDesired Outcome for a BNCT Agent
Solubility HPLCConcentration (µg/mL)Sufficiently soluble in aqueous media for administration.
Stability HPLCHalf-life (t₁/₂)Stable under physiological conditions for the duration of uptake.
Cytotoxicity MTT AssayIC₅₀ (µM)Low intrinsic toxicity (high IC₅₀) in the absence of neutrons.
Cellular Uptake ICP-MS/AESµg ¹⁰B / 10⁶ cellsHigh and selective accumulation in tumor cells.

In Vivo Evaluation Protocols

Successful in vitro results should be followed by in vivo studies in appropriate animal models to assess the biodistribution and therapeutic efficacy of 9,12-diiodo-o-carborane for BNCT.

Biodistribution Studies

Objective: To determine the distribution of boron in tumor, blood, and major organs after administration of 9,12-diiodo-o-carborane.

Animal Model: Tumor-bearing mice (e.g., subcutaneous or intracranial tumor models).

Protocol:

  • Administration: Administer 9,12-diiodo-o-carborane to tumor-bearing mice via an appropriate route (e.g., intravenous injection). The formulation may require a delivery vehicle like liposomes or conjugation to a targeting moiety to improve solubility and tumor targeting.[2]

  • Sample Collection: At various time points post-administration, euthanize groups of mice and collect tumor, blood, and major organs (liver, kidneys, spleen, brain, muscle).

  • Sample Preparation and Analysis:

    • Weigh each tissue sample.

    • Prepare the samples for boron analysis by acid digestion.

    • Determine the boron concentration in each sample using ICP-MS or ICP-AES.

  • Data Analysis: Calculate the boron concentration in µg of ¹⁰B per gram of tissue. Determine the tumor-to-blood and tumor-to-normal tissue boron concentration ratios.

In Vivo BNCT Efficacy Study

Objective: To evaluate the therapeutic effect of BNCT with 9,12-diiodo-o-carborane in a tumor-bearing animal model.

Protocol:

  • Tumor Implantation: Implant cancer cells into mice to establish tumors of a suitable size for treatment.

  • Grouping: Randomly assign tumor-bearing mice to the following groups:

    • Untreated Control

    • Neutron Irradiation Only

    • 9,12-Diiodo-o-carborane Only

    • BNCT (9,12-Diiodo-o-carborane + Neutron Irradiation)

  • Treatment:

    • Administer 9,12-diiodo-o-carborane to the BNCT and compound-only groups.

    • At the time of peak tumor boron accumulation (determined from biodistribution studies), irradiate the tumors of the BNCT and neutron-only groups with a thermal or epithermal neutron beam.

  • Monitoring: Monitor tumor growth (e.g., by caliper measurements) and animal survival over time.

  • Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis to assess treatment-induced changes.

Diagram of the In Vivo Evaluation Workflow:

InVivoWorkflow cluster_model Animal Model cluster_biodistribution Biodistribution Study cluster_efficacy Efficacy Study tumor_model Tumor-bearing Mice admin_bio Administer Compound tumor_model->admin_bio grouping Group Animals tumor_model->grouping collect_bio Collect Tissues admin_bio->collect_bio analyze_bio ICP-MS/AES Analysis collect_bio->analyze_bio ratios Calculate T/B and T/N Ratios analyze_bio->ratios admin_eff Administer Compound grouping->admin_eff irradiate Neutron Irradiation admin_eff->irradiate monitor Monitor Tumor Growth & Survival irradiate->monitor

Caption: Workflow for in vivo evaluation of 9,12-Diiodo-o-carborane.

Data Interpretation and Future Perspectives

The successful development of 9,12-diiodo-o-carborane as a BNCT agent will depend on favorable outcomes in the described evaluations. Key indicators of promise include:

  • High and Selective Tumor Boron Accumulation: Tumor-to-blood and tumor-to-normal tissue ratios should ideally be greater than 3:1.

  • Low Systemic Toxicity: The compound itself should not cause significant adverse effects.

  • Significant Therapeutic Efficacy: BNCT with 9,12-diiodo-o-carborane should lead to a significant reduction in tumor growth and an increase in survival compared to control groups.

Future research should focus on optimizing the delivery of this hydrophobic molecule, potentially through formulation in nanoparticles or conjugation to tumor-targeting ligands.[9] The presence of iodine also warrants investigation into its potential for simultaneous imaging and therapy. The protocols provided here serve as a robust starting point for the systematic evaluation of 9,12-diiodo-o-carborane and its derivatives as next-generation agents for BNCT.

References

  • Jones, M., Jr. Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane. Inorganic Chemistry.
  • Bregadze, V. I., et al. New keys for old locks: carborane-containing drugs as platforms for mechanism-based therapies. Chemical Society Reviews, 2019, 48(13), 3516-3543.
  • Zhang, J., et al.
  • Genady, A. R., et al. The Use of Carboranes in Cancer Drug Development.
  • Genady, A. R., et al. The Use of Carboranes in Cancer Drug Development. Hilaris Publisher, 2019.
  • Kim, S., et al. In vivo evaluation of the effects of combined boron and gadolinium neutron capture therapy in mouse models. PMC, 2022.
  • Schoen, K. F., et al. Iodinated borane cage molecules as x-ray contrast media.
  • Cires, L., et al. Enhancing Boron Neutron Capture Therapy (BNCT) with Materials Based on COSAN-Functionalized Nanoparticles.
  • Marforio, T. D., et al. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PMC, 2023.
  • Sivaev, I. B., et al. Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. MDPI, 2022.
  • Sivaev, I. B., et al. Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. MDPI, 2022.
  • Wang, Y., et al.
  • Aime, S., et al.
  • Kaszynski, P., et al. Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University, 2014.
  • Marforio, T. D., et al. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection. PubMed, 2023.
  • Nakagawa, Y., et al. Novel Self-Forming Nanosized DDS Particles for BNCT: Utilizing A Hydrophobic Boron Cluster and Its Molecular Glue Effect. PMC.
  • Kirihata, M., et al. In Vivo BNCT Effect of High Boron Content Liposomes CO7-1.
  • Genady, A. R., et al. Synthesis and in Vitro Studies of a Series of Carborane-Containing Boron Dipyrromethenes (BODIPYs). PMC.
  • Issa, S., et al. Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT). Semantic Scholar, 2023.
  • Sivaev, I. B., et al.
  • Marforio, T. D., et al. In Vivo Application of Carboranes for Boron Neutron Capture Therapy (BNCT): Structure, Formulation and Analytical Methods for Detection.
  • Lee, J. H., et al. Boron delivery systems for enhanced boron neutron capture therapy: a comprehensive review. Medical Lasers, 2023.
  • Inorganic Chemistry. 9-Iodo-o-carborane.
  • Theranostics. State-of-the-art boron clusters for boron neutron-capture therapy. 2026.
  • Development of Albumin Nano Particles Loaded with Gd(III)-Thiacalixarene Complex for Gd-NCT.
  • Wikipedia. ortho-Carborane.
  • Commencement of Clinical Trial of Boron Neutron Capture Therapy (BNCT) for Malignant Melanoma and Angiosarcoma. 2019.
  • Couto, D., et al. Medicinal Chemistry of Boron-Bearing Compounds for BNCT- Glioma Treatment: Current Challenges and Perspectives. IntechOpen, 2018.
  • Sivaev, I. B., et al. 9,12-Diiodo-1,2-dicarba-closo-dodecaborane(12).
  • Wang, Y., et al. Strategies based on nido-carborane embedded indole fluorescent polymers: their synthesis, spectral properties and cell imaging studies. Frontiers.
  • Katchem spol. s r. o. 9,12-Diiodo-o-carborane.

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Method

Advanced Application Note: Regioselective Functionalization of Boron Vertices via 9,12-Diiodo-o-carborane

Executive Summary The icosahedral ortho-carborane ( C2​B10​H12​ ) is a highly robust, three-dimensional aromatic pharmacophore with exceptional hydrophobicity, making it a highly sought-after moiety in modern drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The icosahedral ortho-carborane ( C2​B10​H12​ ) is a highly robust, three-dimensional aromatic pharmacophore with exceptional hydrophobicity, making it a highly sought-after moiety in modern drug development and materials science. While functionalization at the carbon vertices is relatively straightforward due to their weak acidity, selective substitution at the boron vertices remains a significant synthetic challenge[1].

This application note details the authoritative methodologies for the regioselective functionalization of the B(9) and B(12) vertices. By utilizing 9,12-diiodo-o-carborane as a linchpin intermediate, researchers can bypass the inert nature of the B–H bonds and execute highly efficient transition-metal-catalyzed cross-coupling reactions to yield di-alkylated or di-arylated carborane derivatives[2][3].

Mechanistic Grounding: The B(9,12) Advantage

To design a self-validating functionalization workflow, one must understand the inherent electronic asymmetry of the o-carborane cage.

  • Electronic Causality: The carbon atoms in the cage are highly electronegative compared to boron, which pulls electron density away from the adjacent boron atoms. Consequently, the B(9) and B(12) positions—located exactly antipodal to the carbon vertices—become the most electron-rich sites on the cage[3][4].

  • Halogen Selection: Because of this localized electron density, the B(9,12) vertices are highly susceptible to electrophilic halogenation[3]. Iodination is specifically chosen over chlorination or bromination because the resulting B–I bonds are uniquely susceptible to oxidative addition by low-valent Palladium catalysts (Pd(0)), whereas B–Cl and B–Br bonds remain largely inert under standard cross-coupling conditions[3][5].

G A o-Carborane (C2B10H12) Electron-rich at B(9,12) B Electrophilic Iodination (I2 or ICl / AlCl3) A->B C 9,12-Diiodo-o-carborane (Versatile Precursor) B->C D1 Pd/Cu Co-Catalysis + RMgBr (Kumada-type) C->D1 Transmetalation via RCu D2 Visible-Light Pd Catalysis + Arenes (Photoredox) C->D2 B-centered Radical E1 9,12-Dialkyl/Diaryl-o-carborane (High Yield >90%) D1->E1 E2 9-Aryl-12-fluoroaryl-o-carborane (Stepwise Arylation) D2->E2

Workflow for the regioselective functionalization of B(9,12) vertices via 9,12-diiodo-o-carborane.

Experimental Protocols & Causality

Protocol A: Synthesis of 9,12-Diiodo-o-carborane via Electrophilic Substitution

This protocol leverages Lewis acid catalysis to generate a potent electrophile that exclusively targets the antipodal boron vertices[6].

Reagents: o-Carborane (1.0 eq), Iodine monochloride (ICl) or I2​ (2.2 eq), Anhydrous AlCl3​ (0.1 eq), Anhydrous CH2​Cl2​ . Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with o-carborane and anhydrous CH2​Cl2​ under an inert argon atmosphere.

  • Activation: Add catalytic AlCl3​ . Causality: The Lewis acid is strictly required to polarize the I–Cl or I–I bond, generating the active iodonium ( I+ ) species necessary for attacking the hydridic B–H bonds[3][6].

  • Reaction: Add ICl dropwise at 0 °C to control the initial exotherm, then heat the mixture to reflux for 24 hours.

  • Quenching: Cool to room temperature and quench with saturated aqueous Na2​S2​O3​ . Causality: This neutralizes unreacted electrophilic iodine species, preventing downstream oxidative side reactions.

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate in vacuo. Recrystallize from hexanes to yield a white solid.

  • Self-Validation & QC: Analyze via 11 B NMR. The successful diiodination is confirmed by a distinct downfield shift of the B(9,12) signals (typically around -7 to -14 ppm) and the disappearance of the corresponding B–H coupling[1].

Protocol B: Pd/Cu-Cocatalyzed Cross-Coupling (Kumada-Type Alkylation)

Direct cross-coupling of B–I bonds with Grignard reagents using only Palladium is notoriously sluggish due to the 3D steric bulk of the carborane cage. The addition of Copper(I) iodide is a critical intervention[6].

Reagents: 9,12-diiodo-o-carborane (1.0 eq), Grignard Reagent ( RMgBr ) (2.5 eq), Pd(PPh3​)4​ (5 mol%), CuI (10 mol%), Anhydrous THF. Step-by-Step Methodology:

  • Catalyst Assembly: In a glovebox, charge a pressure vessel with the diiodo precursor, Pd(PPh3​)4​ , and CuI . Dissolve in anhydrous THF.

  • Transmetalation Bypass: Cool the vessel to 0 °C and add RMgBr dropwise. Causality: CuI reacts rapidly with the Grignard reagent to form a highly reactive binary organocopper intermediate ( RCu ). This intermediate bypasses the slow transmetalation step of the Grignard reagent, reacting directly with the ( σ -carboranyl)palladium iodide complex via a four-centered transition state[6].

  • Propagation: Heat the mixture to reflux for 16–24 hours to drive the catalytic cycle.

  • Quenching & Purification: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with diethyl ether, dry, and purify via silica gel column chromatography.

  • Self-Validation & QC: 11 B NMR will show the disappearance of the B–I signal. 1 H and 13 C NMR will confirm the integration of the newly installed alkyl/aryl groups[2].

Protocol C: Visible-Light-Induced Photoredox Arylation

A modern, organometallic-free (in terms of stoichiometric transmetalation partners) approach that utilizes light to generate hypervalent B-centered radicals[7].

Reagents: 9,12-diiodo-o-carborane (1.0 eq), Unactivated Arene (solvent/excess), Pd2​(dba)3​ (5 mol%), Phosphine ligand (10 mol%), MeCN. Step-by-Step Methodology:

  • Mixture Preparation: Combine the diiodo precursor, Pd catalyst, and ligand in a quartz vial containing MeCN and the target arene.

  • Degassing: Perform three freeze-pump-thaw cycles. Causality: Oxygen rapidly quenches both the excited Pd(0) species and the B-centered radical, which would immediately halt the catalytic cycle[7].

  • Irradiation: Irradiate the vial with a blue LED (400–500 nm, 30 W) at ambient temperature. Causality: Visible light excites the [Pd(0)(phosphine)_x(iodocarborane)] complex, triggering homolytic cleavage of the B–I bond to generate an electrophilic B-centered radical that directly attacks the arene[7].

  • Isolation: Stir for 48 hours, concentrate, and purify via preparative TLC to isolate stepwise arylated products (e.g., 9-aryl-12-iodo-o-carborane)[7].

  • Self-Validation & QC: High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the mono- or di-arylated product, ensuring no over-functionalization has occurred at other vertices.

Quantitative Data & Reaction Parameters

The following table summarizes the validated reaction parameters and expected yields for the functionalization of the B(9,12) vertices.

Functionalization StrategyPrecursorReagents & Catalyst SystemTarget PositionTypical YieldRef.
Electrophilic Diiodination o-CarboraneICl or I2​ , AlCl3​ (cat.), CH2​Cl2​ , RefluxB(9), B(12)>85%[2][6]
Pd/Cu-Catalyzed Alkylation 9,12- I2​ -o-CarboraneRMgBr, Pd(PPh3​)4​ , CuI, THF, RefluxB(9), B(12)90–95%[2][6]
Visible-Light Arylation 9,12- I2​ -o-CarboraneArenes, Pd2​(dba)3​ , Blue LED (400–500 nm)B(9) (Stepwise)50–65%[7]

References

  • [4] Synthesis of Boron-Iodinated o-Carborane Derivatives. Water Stability of the Periodinated Monoprotic Salt - ResearchGate. 4

  • [6] 9,12-Diiodo-1,2-dicarba-closo-dodecaborane(12) - ResearchGate. 6

  • [1] Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane - MDPI. 1

  • [5] Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane - MDPI. 5

  • [2] Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane - ACS Publications. 2

  • [3] ortho-Carborane - Wikipedia. 3

  • [7] Visible-Light-Induced Palladium-Catalyzed Cross-Coupling of Iodocarboranes with (Hetero)Arenes - ACS Publications. 7

Sources

Application

Application Note: Safe Handling, Synthesis, and Storage Protocols for Iodinated Carboranes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide Executive Summary Iodinated carboranes—specifically derivatives of icosa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Safety Grounding Guide

Executive Summary

Iodinated carboranes—specifically derivatives of icosahedral dicarbadodecaboranes (e.g., closo-C₂B₁₀H₁₂)—are critical pharmacophores and building blocks in modern drug development. Their unique 3D aromaticity, high boron content, and tunable functionalization make them indispensable for Boron Neutron Capture Therapy (BNCT), targeted radiopharmaceuticals, and highly dense X-ray contrast media[1][2].

However, the transition of these molecules from benchtop synthesis to preclinical evaluation requires rigorous, causality-driven handling protocols. Highly iodinated borane and carborane cage molecules (often containing 60% to 90% w/w iodine) present unique physicochemical challenges, including extreme lipophilicity, photolytic sensitivity, and susceptibility to base-catalyzed cage degradation[1]. This application note establishes a self-validating system of protocols to ensure scientific integrity, personnel safety, and compound stability.

Mechanistic Foundations & Causality-Driven Risk Assessment

To handle iodinated carboranes safely, researchers must understand the chemical causality dictating their behavior. Do not merely follow safety steps; understand the why behind them.

  • Extreme Lipophilicity & Toxicity Causality: Parent closo-carboranes are highly lipophilic. When heavily iodinated, this lipophilicity scales dramatically, which can lead to toxic bioaccumulation and aggregation in aqueous biological systems. To mitigate this toxicity and enable safe in vivo application, these cages must be conjugated with hydrophilic moieties (such as polyhydroxyl groups, glucosamine, or dihydroxypyrrolidine) to achieve a partition coefficient (log P) < 0[1].

  • The Deboronation Hazard: While the closo-carborane cage is thermally robust (stable >400°C), it is chemically vulnerable to nucleophilic attack. Exposure to strong bases or amines (e.g., pyrrolidine, alkoxides) strips a boron atom from the cage, degrading the neutral closo-carborane into an anionic, water-soluble nido-carborane (C₂B₉H₁₂⁻)[1]. Handling Implication: All storage and quenching protocols must strictly avoid strong alkaline environments.

  • Halogenation Reactivity: The synthesis of iodinated carboranes (e.g., 2-iodo-1,7-dicarba-closo-dodecaborane) often requires harsh electrophilic iodination using elemental iodine (I₂) with Lewis acids (AlCl₃) or iodine monochloride (ICl)[1][3]. These reagents are highly corrosive and toxic. Alternatively, newer protocols utilize N-haloamides in hexafluoroisopropanol (HFIP)—a "magical solvent" that provides strong hydrogen bond-donating ability and low nucleophilicity, allowing for metal-free halogenation[4].

Quantitative Data: Physicochemical & Safety Parameters

The following table summarizes the critical shifts in physicochemical properties when transitioning from parent carboranes to their iodinated derivatives, directly informing our handling protocols.

Physicochemical ParameterParent closo-CarboranesHighly Iodinated CarboranesCausality & Handling Implication
Lipophilicity (LogP) Highly lipophilicExtremely lipophilicRequires conjugation with hydrophilic moieties to prevent toxic bioaccumulation in biological models[1].
Chemical Stability Robust; resists acidsSusceptible to nucleophilesCages degrade easily; strictly avoid strong bases to prevent nido-deboronation[1].
Thermal Profile Stable >400°CModerate to HighExothermic decomposition possible during synthesis; requires DSC pre-screening and blast shields[5].
Photostability HighUV-SensitivePhotolytic B-I cleavage risk; mandates storage in amber vials and handling under minimized light exposure.
Precursor Toxicity High (e.g., Decaborane)VariablePrecursors like decaborane(14) are acutely toxic and flammable, requiring strict engineering controls[6].

Experimental Protocols: Synthesis and Handling

Every protocol step below is designed as a self-validating system: if a step is skipped, the chemical integrity of the product or the safety of the operator is immediately compromised.

Protocol A: Electrophilic Iodination of closo-Carboranes

Objective: Safe synthesis of iodinated carboranes while mitigating halogen exposure and exothermic risks[3][4].

Step 1: Pre-reaction Hazard Assessment

  • Action: Conduct Differential Scanning Calorimetry (DSC) on novel carborane precursors to screen for exothermic decomposition thresholds[5].

  • Causality: Carborane precursors and halogenating agents can react violently. Establishing thermal baselines prevents runaway reactions.

Step 2: Inert Atmosphere Setup

  • Action: Assemble flame-dried glassware in a certified fume hood behind a blast shield. Utilize a Schlenk line to purge the reaction vessel with high-purity Argon[5].

  • Causality: Moisture introduces side reactions with Lewis acid catalysts (e.g., AlCl₃) and degrades the active electrophilic iodine species.

Step 3: Solvent and Reagent Introduction

  • Action: Dissolve the carborane precursor in anhydrous dichloromethane (CH₂Cl₂) or HFIP[4]. Carefully introduce the iodinating agent (e.g., ICl or I₂/AlCl₃) dropwise at 0°C[1][3].

  • Causality: Dropwise addition controls the exothermic B-H bond activation. HFIP is preferred in modern protocols due to its low nucleophilicity, which stabilizes the electrophilic intermediates[4].

Step 4: Quenching & Deboronation Prevention

  • Action: Quench the reaction strictly with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine.

  • Critical Check: Do NOT use strong alkaline solutions (e.g., NaOH) for neutralization.

  • Causality: Strong bases will trigger the degradation of the closo-carborane into a nido-carborane anion, destroying the target molecule[1].

Step 5: Purification

  • Action: Extract the organic layer, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate gradient)[7].

Storage and Stability Protocols

To maintain the structural integrity of iodinated carboranes post-synthesis, the following storage parameters must be strictly enforced:

  • Temperature & Atmosphere: Store at 4°C under an inert Argon atmosphere .

    • Causality: Minimizes the kinetic energy available for spontaneous B-I bond homolysis and prevents oxidative degradation.

  • Light Protection: Store exclusively in amber borosilicate glass vials .

    • Causality: Iodinated compounds are inherently photosensitive. UV/visible light induces photolytic cleavage of the iodine-boron bond, releasing free iodine radicals and degrading compound purity.

  • Chemical Segregation: Isolate strictly from strong bases, nucleophiles, and Lewis bases.

    • Causality: Prevents unintended deboronation (cage degradation from closo to nido structures)[1].

Workflow Visualization

The following diagram maps the critical path for the safe handling, synthesis, and storage of iodinated carboranes, highlighting the mandatory safety checkpoints.

G Precursor Carborane Precursor (e.g., o-carborane) Hazard1 Hazard Check: Precursor Toxicity & Flammability Precursor->Hazard1 Setup Engineering Controls: Schlenk Line & Blast Shield Hazard1->Setup Reaction Electrophilic Iodination (I2/AlCl3 or ICl in CH2Cl2) Setup->Reaction Quench Quenching Protocol: Sodium Thiosulfate (Na2S2O3) Reaction->Quench Exothermic Risk Purification Chromatographic Purification (Silica Gel, Hexane/EtOAc) Quench->Purification Storage Safe Storage: Amber Vial, Argon Atm, 4°C Purification->Storage Deboronation Avoid Strong Bases (Prevents nido-degradation) Storage->Deboronation Storage Constraint

Workflow for the safe synthesis, handling, and storage of iodinated carboranes.

References

  • Source: google.
  • Title: Iodinated Carboranes: Synthesis of the 8-iodo-7,9-dicarba-nido-undecaborate Anion and 2-Iodo-1,7-dicarba-closo-dodecaborane (Supplementary Data)
  • Source: nih.
  • Title: Decaborane(14)
  • Source: rsc.
  • Source: benchchem.
  • Title: Practical Synthesis of B(9)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 9,12-Diiodo-o-carborane

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 9,12-Diiodo-o-carborane. As Senior Application Scientists, we have compile...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 9,12-Diiodo-o-carborane. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your reaction yields and overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 9,12-Diiodo-o-carborane in a question-and-answer format.

Q1: My yield of 9,12-Diiodo-o-carborane is consistently low. What are the primary factors affecting the yield, and how can I optimize them?

A1: Low yields in the synthesis of 9,12-Diiodo-o-carborane are a common challenge and can often be attributed to several factors. Here's a breakdown of potential causes and strategies for improvement:

  • Suboptimal Reaction Conditions: The electrophilic iodination of o-carborane is highly sensitive to reaction parameters. It is crucial to optimize the following:

    • Temperature: While some protocols suggest room temperature, others utilize elevated temperatures (e.g., reflux). A temperature screen can reveal the optimal condition for your specific setup.

    • Reaction Time: Inadequate reaction time can lead to incomplete conversion, while prolonged reaction times may result in the formation of undesired byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.

    • Solvent: Dichloromethane and 1,2-dichloroethane are commonly used solvents. The choice of solvent can influence the solubility of reagents and the reaction rate.

  • Reagent Stoichiometry and Quality:

    • Iodinating Agent: The ratio of the iodinating agent (e.g., I₂) to o-carborane is critical. An excess of the iodinating agent can lead to over-iodination, while an insufficient amount will result in a low conversion rate. A 2:1 molar ratio of iodine to o-carborane is a good starting point for di-substitution.

    • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is a frequently used catalyst. The quality and quantity of the catalyst are paramount. Ensure your AlCl₃ is anhydrous, as moisture can deactivate it. The amount of catalyst should also be optimized; too little will result in a sluggish reaction, while too much can promote side reactions.

    • Purity of Starting Materials: Ensure your o-carborane is pure, as impurities can interfere with the reaction.

  • Formation of Byproducts: A significant portion of your starting material may be converted into undesired byproducts, such as mono-iodinated or tri-iodinated carboranes.[1][2] The formation of these byproducts is a primary reason for low yields of the desired 9,12-diiodo product.

Optimization Strategy:

A systematic approach to optimizing your reaction conditions is recommended. Consider a Design of Experiments (DoE) approach to efficiently screen for the optimal combination of temperature, reaction time, and reagent stoichiometry.

ParameterRange to InvestigateRationale
I₂ : o-carborane (molar ratio) 1.5:1 to 3:1To balance conversion and over-iodination.
AlCl₃ : o-carborane (molar ratio) 0.1:1 to 0.5:1To ensure catalytic activity without promoting side reactions.
Temperature (°C) Room Temperature to RefluxTo find the optimal energy for the reaction.
Reaction Time (hours) 4 to 24To maximize product formation while minimizing byproduct generation.
Q2: I am observing a mixture of iodinated o-carborane isomers in my crude product. How can I improve the regioselectivity for the 9,12-positions and effectively separate the isomers?

A2: The formation of a mixture of regioisomers is a well-documented challenge in the electrophilic substitution of o-carborane. The electronic properties of the carborane cage direct substitution to multiple positions, with the 9 and 12 positions being the most electron-rich and thus most susceptible to electrophilic attack.

Improving Regioselectivity:

While achieving perfect regioselectivity is difficult, you can influence the product distribution:

  • Controlled Reaction Conditions: Slowly adding the iodinating agent to the reaction mixture can sometimes favor the formation of the di-substituted product over a statistical mixture.

  • Alternative Synthetic Routes: While direct iodination is common, other methods could offer better selectivity, though they may be more complex. For instance, methods involving the deboronation of o-carborane followed by the insertion of an iodine-bearing boron atom have been explored for synthesizing specific isomers.[3][4]

Isomer Separation:

Effective separation of the desired 9,12-diiodo-o-carborane from other isomers is crucial for obtaining a pure product.

  • Column Chromatography: This is the most common method for separating carborane isomers.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a mixture of hexane and dichloromethane or petroleum ether and chloroform, is often effective.[5] A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can improve separation.

  • Fractional Crystallization: This technique can be effective, especially if the isomers have significantly different solubilities in a particular solvent.[6] Experiment with different solvents to find one that selectively crystallizes the 9,12-diiodo isomer.

  • Preparative TLC or HPLC: For small-scale purifications or very challenging separations, preparative layer chromatography or high-performance liquid chromatography can be employed.

Q3: My reaction seems to be producing a significant amount of tri- and even tetra-iodinated o-carborane byproducts. How can I prevent this over-iodination?

A3: Over-iodination occurs when the reaction conditions are too harsh or when the concentration of the electrophile is too high, leading to further substitution on the already di-iodinated carborane cage. Here's how to control the reaction:

  • Precise Stoichiometry: Carefully control the molar ratio of the iodinating agent to o-carborane. A slight excess of the iodinating agent (e.g., 2.1 equivalents of I₂) is often used to drive the reaction to completion, but a larger excess should be avoided.

  • Controlled Addition of Reagents: Instead of adding all the iodinating agent at once, a slow, dropwise addition can help to maintain a low concentration of the electrophile in the reaction mixture, thus disfavoring over-iodination.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed and the desired di-iodinated product is the major component, quench the reaction to prevent further iodination.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the reaction rate and provide better control over the extent of iodination.

Experimental Workflow for the Synthesis of 9,12-Diiodo-o-carborane

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification cluster_3 Analysis Start o-carborane in CH2Cl2 Catalyst Add anhydrous AlCl3 Start->Catalyst Iodination Slowly add I2 in CH2Cl2 Catalyst->Iodination Reaction Stir at RT to Reflux (Monitor by TLC) Iodination->Reaction Quench Quench with Na2S2O3 (aq) Reaction->Quench Extraction Extract with CH2Cl2 Quench->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Chromatography Column Chromatography (Silica gel, Hexane/CH2Cl2) Concentration->Chromatography Crystallization Fractional Crystallization Chromatography->Crystallization NMR NMR (1H, 11B, 13C) Crystallization->NMR Product Pure 9,12-Diiodo-o-carborane NMR->Product Xray Single-crystal X-ray (if crystals form) Xray->Product

Caption: A typical workflow for the synthesis, purification, and analysis of 9,12-Diiodo-o-carborane.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the electrophilic iodination of o-carborane?

A1: The electrophilic iodination of o-carborane proceeds via a mechanism analogous to the electrophilic aromatic substitution of benzene. The Lewis acid catalyst (AlCl₃) polarizes the iodine molecule (I₂), creating a more potent electrophile (I⁺). This electrophile is then attacked by the electron-rich B-H bonds of the carborane cage. The positions of highest electron density on the o-carborane cage are the boron atoms at the 9 and 12 positions, making them the most favorable sites for electrophilic attack. A subsequent deprotonation step restores the cluster's aromaticity and yields the iodinated product.

Q2: What are the essential safety precautions to consider during this synthesis?

A2: The synthesis of 9,12-Diiodo-o-carborane involves several hazardous materials and requires strict adherence to safety protocols:

  • Reagents:

    • o-Carborane: While relatively stable, it should be handled in a well-ventilated fume hood.

    • Iodine: Iodine is corrosive and can cause severe burns. It also sublimes, and the vapors are irritating to the respiratory system. Always handle iodine in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Aluminum Chloride (Anhydrous): This is a highly reactive and corrosive substance. It reacts violently with water, releasing HCl gas. Handle it in a dry environment (e.g., a glovebox or under an inert atmosphere) and wear appropriate PPE.

    • Solvents: Dichloromethane and 1,2-dichloroethane are volatile and toxic. Use them only in a well-ventilated fume hood.

  • Procedure:

    • The reaction can be exothermic, especially during the addition of the Lewis acid. Ensure the reaction vessel is adequately cooled and that the reagents are added slowly and in a controlled manner.

    • The quenching step with sodium thiosulfate solution should also be performed carefully, as it can be exothermic.

Q3: How can I definitively confirm the identity and purity of my final product?

A3: A combination of analytical techniques is necessary to confirm the structure and purity of 9,12-Diiodo-o-carborane:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹B NMR: This is one of the most informative techniques for carborane chemistry. The ¹¹B NMR spectrum of 9,12-Diiodo-o-carborane should show characteristic shifts for the boron atoms, with the signals for the iodine-substituted boron atoms (B9 and B12) being significantly different from those of the other boron atoms.

    • ¹H NMR: The ¹H NMR spectrum will show the C-H protons of the carborane cage. The chemical shift of these protons can provide information about the electronic environment of the cage.

    • ¹³C NMR: The ¹³C NMR spectrum will show the carbon atoms of the carborane cage.

  • Single-Crystal X-ray Diffraction: If you can obtain suitable single crystals of your product, this technique provides unambiguous structural confirmation, including the precise positions of the iodine atoms on the carborane cage.[7]

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product Check_Conversion Is starting material consumed? (TLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Byproducts Significant Byproducts Formed Check_Conversion->Byproducts Yes Optimize_Conditions Increase reaction time/temperature Check catalyst activity Incomplete_Reaction->Optimize_Conditions Final_Product Improved Yield/Purity Optimize_Conditions->Final_Product Check_Stoichiometry Check I2:carborane ratio Slow down I2 addition Byproducts->Check_Stoichiometry Isomer_Mixture Mixture of Isomers Byproducts->Isomer_Mixture Check_Stoichiometry->Final_Product Purification_Strategy Optimize column chromatography Attempt fractional crystallization Isomer_Mixture->Purification_Strategy Purification_Strategy->Final_Product

Caption: A decision tree to guide troubleshooting efforts in the synthesis of 9,12-Diiodo-o-carborane.

References

  • Sivaev, I. B., Anufriev, S. A., & Shmal'ko, A. V. (2021). 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. Crystals, 11(4), 396. [Link]

  • Kaszyński, P., & Janoušek, Z. (2014). Practical Synthesis of 1,12-Difunctionalized o-Carborane for the Investigation of Polar Liquid Crystals. The Journal of Organic Chemistry, 79(17), 8030–8039. [Link]

  • Ivanov, S. V., et al. (2021). 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. MDPI. [Link]

  • Dou, D., et al. (2019). Improved synthesis of icosahedral carboranes containing exopolyhedral B–C and C–C bonds. Dalton Transactions, 48(35), 13203-13207. [Link]

  • Stark, A. M., et al. (2021). Ortho-Carborane-Supported Hypervalent Iodine(III) Reagents: A Scaffold for Enhanced Oxidative Capability. Journal of the American Chemical Society, 143(35), 14065–14070. [Link]

  • Batsanov, A. S., et al. (2003). 9,12-Diiodo-1,2-dicarba-closo-dodecaborane(12). Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 2), o74–o76. [Link]

  • Batsanov, A. S., et al. (2003). 9,12-diiodo-1,2-dicarba-closo-dodecaborane(12). Acta Crystallographica. Section C, Crystal Structure Communications, 59(Pt 2), o74–o76. [Link]

  • Sivaev, I. B., et al. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. Molecules, 27(17), 5653. [Link]

  • Anufriev, S. A., et al. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. International Journal of Molecular Sciences, 24(2), 1591. [Link]

  • Teixidor, F., et al. (2008). Designed Synthesis of New ortho-Carborane Derivatives: from Mono- to Polysubstituted Frameworks. Inorganic Chemistry, 47(16), 7247–7258. [Link]

  • Sivaev, I. B., et al. (2021). 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. Semantic Scholar. [Link]

  • Teixidor, F., et al. (1991). 9-Iodo-o-carborane. Inorganic Chemistry, 30(25), 4866–4868. [Link]

  • Teixidor, F., et al. (2006). Synthesis of Boron-Iodinated o-Carborane Derivatives. Water Stability of the Periodinated Monoprotic Salt. Inorganic Chemistry, 45(21), 8782–8789. [Link]

  • Sivaev, I. B., et al. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. Molbank, 2022(1), M1347. [Link]

  • Anufriev, S. A., et al. (2023). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. MDPI. [Link]

  • Llop, J., et al. (2015). Straightforward synthesis of radioiodinated Cc-substituted o-carboranes: towards a versatile platform to enable the in vivo assessment of BNCT drug candidates. Dalton Transactions, 44(23), 10603–10609. [Link]

  • Sivaev, I. B., et al. (2022). How to Protect ortho-Carborane from Decapitation—Practical Synthesis of 3,6-Dihalogen Derivatives 3,6-X2-1,2-C2B10H10 (X = Cl, Br, I). Molecules, 27(22), 7858. [Link]

  • Zheng, Z., et al. (1991). Facile Electrophilic Iodination of Icosahedral Carboranes. Synthesis of Carborane Derivatives with Boron-Carbon Bonds via the Palladium-Catalyzed Reaction of Diiodocarboranes with Grignard Reagents. Inorganic Chemistry, 30(25), 4866–4868. [Link]

  • Sivaev, I. B., et al. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. MDPI. [Link]

  • Sivaev, I. B., et al. (2021). 1,12-Diiodo-Ortho-Carborane: A Classic Textbook Example of the Dihalogen Bond. ResearchGate. [Link]

Sources

Optimization

Troubleshooting low reactivity of 9,12-Diiodo-o-carborane in Suzuki couplings

[label Visualizing Optimized Procedures I'm now detailing an optimized reaction procedure and integrating it with the catalytic cycle diagram. I'm focusing on the importance of anhydrous base, specific ligands and low te...

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Author: BenchChem Technical Support Team. Date: April 2026

[label

Visualizing Optimized Procedures

I'm now detailing an optimized reaction procedure and integrating it with the catalytic cycle diagram. I'm focusing on the importance of anhydrous base, specific ligands and low temperature. The objective is a clear, concise visual guide for this challenging Suzuki coupling. I'm ensuring all visual aids align with the key troubleshooting steps.

Refining Guide Integration

I am now focusing on integrating the visual aids and refining the overall troubleshooting guide. I've finished the visual flowchart and reaction condition diagrams. My latest effort includes integrating the optimized procedure diagram. The priority is to develop a single, coherent, and practical reference.

Finalizing Guide Integration

I am now completing the integration of visual and textual components. I've ensured seamless transitions between the troubleshooting flowchart, reaction diagrams, and the explanatory text. My aim is a complete, user-friendly guide for this challenging chemistry.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to functionalize icosahedral boron clusters. While 9,12-diiodo-o-carborane is readily synthesized via electrophilic iodination, its reactivity in standard palladium-catalyzed cross-couplings is notoriously poor compared to traditional aryl iodides.

This guide abandons generic troubleshooting to dissect the specific mechanistic causality behind these failures. Below, you will find a root-cause analysis, a targeted Q&A, quantitative benchmarks, and a self-validating protocol designed to achieve high-yielding B–C bond formations.

Part 1: Mechanistic Causality (The Root of Low Reactivity)

To troubleshoot 9,12-diiodo-o-carborane, we must first understand why the B–I bond resists standard Suzuki-Miyaura conditions:

  • Electronic Mismatch & Sluggish Oxidative Addition: The B(9) and B(12) positions are antipodal to the carbon vertices, making them the most electron-rich (hydridic) positions on the o-carborane cage [2.8]. While the B–I bond is highly polar, it lacks the electrophilicity of a C–I bond. Standard catalysts like Pd(PPh₃)₄ struggle to undergo oxidative addition into this electron-rich bond[1].

  • Base-Induced Deboronation: The closo-carborane cage is highly susceptible to nucleophilic attack. Strong bases traditionally used in Suzuki couplings (e.g., NaOH, KOH, or wet fluorides) attack the electron-deficient B(3)/B(6) vertices, degrading the cluster into a nido-[C₂B₉H₁₂]⁻ anion. This anion strongly coordinates to palladium, permanently poisoning the catalyst[1].

  • The "Cage-Walking" Phenomenon: If the transmetalation or reductive elimination steps are delayed (often due to poor ligand choice), the Pd(II) intermediate can migrate across the boron cage via a 1,2-boron shift. This off-cycle isomerization, known as "cage-walking," leads to a complex mixture of unwanted B-aryl regioisomers[2].

Part 2: Troubleshooting Knowledge Base (FAQs)

Q1: My reaction is yielding a water-soluble byproduct instead of the coupled carborane. What is happening? A1: You are observing base-induced deboronation. Strong nucleophilic bases (like OH⁻ or ethoxide) degrade the closo-cage into a nido-anion. Solution: Switch to a non-nucleophilic, anhydrous base such as K₃PO₄ or Ag₂CO₃. If using CsF, it must be strictly anhydrous, as trace moisture generates hydroxide[3].

Q2: My GC-MS shows the correct mass, but NMR indicates a mixture of multiple carborane isomers. How do I fix this? A2: This is a classic case of "cage-walking"[2]. Your Pd(II) intermediate is isomerizing to other vertices (e.g., B(4), B(5)) before reductive elimination can occur. Solution: You must accelerate the reductive elimination step. Switch to a bulky, electron-rich biaryl phosphine ligand (like XPhos) and strictly limit the reaction temperature to 80 °C. High thermal energy provides the activation barrier needed for cage-walking.

Q3: The reaction stalls at 15-20% conversion. Should I increase the catalyst loading of Pd(PPh₃)₄? A3: No. The issue is kinetic, not a lack of active palladium. Triphenylphosphine is insufficiently electron-rich to drive oxidative addition into the hydridic B–I bond. Solution: Upgrade to a dialkylbiaryl phosphine (e.g., XPhos, SPhos) or a bidentate ligand like dppb, which forces the Pd center into a highly reactive geometry[1].

Part 3: Quantitative Benchmarks for Ligand & Base Optimization

To guide your optimization, here is a summary of field-validated conditions and their mechanistic outcomes:

Catalyst / Ligand SystemBase & SolventTemp (°C)Primary Product OutcomeApprox. YieldMechanistic Rationale
Pd(PPh₃)₄NaOH, Toluene/H₂O80nido-carborane (degradation)< 5%Nucleophilic OH⁻ attacks the closo-cage, causing rapid deboronation[1].
Pd₂(dba)₃ / dppbCsF (anhydrous), DME859,12-diaryl-o-carborane65-75%Bidentate dppb accelerates reductive elimination; anhydrous F⁻ avoids deboronation[3].
Pd-XPhos-G3 / XPhosK₃PO₄, 1,4-Dioxane809,12-diaryl-o-carborane85-95%Bulky, electron-rich biaryl phosphine promotes rapid oxidative addition and transmetalation[2].
Pd-XPhos-G3 / XPhosK₃PO₄, 1,4-Dioxane110Mixed B-aryl isomersVariableHigh thermal energy overcomes the barrier for off-cycle "cage-walking" isomerization[2].

Part 4: Validated Experimental Protocol

High-Yield Suzuki-Miyaura Coupling of 9,12-Diiodo-o-carborane Self-Validating Design: This protocol incorporates sequential checkpoints to ensure catalyst integrity and prevent off-cycle degradation.

Step 1: Rigorous Exclusion of Moisture (Preventing Deboronation)

  • Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x).

  • Add 9,12-diiodo-o-carborane (1.0 equiv), the desired arylboronic acid (2.5 equiv for double coupling), and strictly anhydrous K₃PO₄ (3.0 equiv). Causality Check: K₃PO₄ is chosen because it is non-nucleophilic enough to prevent closo-to-nido degradation, yet basic enough to activate the boronic acid.

Step 2: Pre-catalyst Activation

  • In a separate argon-purged glovebox vial, dissolve Pd-XPhos-G3 precatalyst (5 mol%) and XPhos ligand (5 mol%) in anhydrous 1,4-dioxane. Causality Check: Using a G3 precatalyst ensures rapid, quantitative generation of the active L₁Pd(0) species without requiring thermal activation, preventing early-stage catalyst death.

Step 3: Coupling and Transmetalation Control

  • Transfer the active catalyst solution to the Schlenk flask via syringe.

  • Heat the reaction strictly to 80 °C for 12–16 hours. Causality Check: Temperature control is critical. Exceeding 85 °C provides the activation energy required for the Pd(II) intermediate to migrate across the boron cage (cage-walking).

Step 4: Workup and Catalyst Quenching

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

  • Crucial: Do not wash the organic layer with strong aqueous acids (e.g., HCl). Strong acids can protonate the carborane cage or residual intermediates, leading to unpredictable electronic shifts. Celite filtration is sufficient to remove Pd black and phosphate salts.

Part 5: Diagnostic Visualizations

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Sluggish for B-I) Pd0->OxAdd PdII_I Pd(II)(B-carboranyl)(I)L OxAdd->PdII_I TransMet Transmetalation (Requires Mild Base) PdII_I->TransMet Ar-B(OH)2 + Base CageWalk Cage-Walking (Isomerization) PdII_I->CageWalk High Temp / Steric Bulk PdII_Ar Pd(II)(B-carboranyl)(Ar)L TransMet->PdII_Ar Degradation Deboronation (nido-cage formation) TransMet->Degradation Nucleophilic Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 9,12-Diaryl-o-carborane RedElim->Product CageWalk->PdII_I Isomerized Pd(II)

Caption: Catalytic cycle of B-I Suzuki coupling highlighting off-cycle cage-walking and deboronation.

Troubleshooting Issue Low Yield or Stalled Reaction CheckBase 1. Check Base Issue->CheckBase CheckLigand 2. Check Ligand Issue->CheckLigand CheckTemp 3. Check Byproducts Issue->CheckTemp StrongBase NaOH / KOH / Wet CsF? CheckBase->StrongBase BaseSol Switch to anhydrous K3PO4 or Ag2CO3 StrongBase->BaseSol Yes WeakLigand PPh3 or simple phosphines? CheckLigand->WeakLigand LigandSol Switch to bulky XPhos or dppb WeakLigand->LigandSol Yes Isomers Multiple B-Ar isomers seen? CheckTemp->Isomers TempSol Lower Temp to 80°C to stop cage-walking Isomers->TempSol Yes

Caption: Troubleshooting logic tree for resolving low reactivity in carborane Suzuki couplings.

References

  • Dziedzic, R. M., & Spokoyny, A. M. (2019). "Metal-Catalyzed Cross-Coupling Chemistry with Polyhedral Boranes." Chemical Communications.[Link]

  • Dziedzic, R. M., et al. (2019). "Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes." Journal of the American Chemical Society.[Link]

  • Li, J., Logan, C. F., & Jones, M. (1991). "Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane." Inorganic Chemistry.[Link]

  • Eriksson, L., et al. (2002). "Palladium-catalyzed cross-coupling reactions of arylboronic acids and 2-I-p-carborane." Journal of Organometallic Chemistry.[Link]

Sources

Troubleshooting

Preventing deiodination of 9,12-Diiodo-o-carborane during high-temperature reactions

Welcome to the Technical Support Center for Boron Cluster Functionalization . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carborane chemistry: the off...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boron Cluster Functionalization . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in carborane chemistry: the off-cycle deiodination (hydrodehalogenation) of 9,12-Diiodo-o-carborane during high-temperature palladium-catalyzed cross-coupling reactions.

Because the boron vertices of icosahedral carboranes are sterically encumbered and electronically unique, standard organic cross-coupling intuition often fails. This guide synthesizes mechanistic causality with field-proven protocols to ensure your catalytic cycles remain productive and self-validating.

Part 1: Expert Knowledge Base & FAQs

Q1: Why does my 9,12-diiodo-o-carborane undergo deiodination instead of cross-coupling at elevated temperatures? The Causality: The B–I bonds at the 9 and 12 positions of ortho-carborane are highly polarizable, allowing for facile oxidative addition to Pd(0) to form a stable [B-Pd(II)-I] intermediate [1]. However, because the carborane cage is highly sterically demanding, the subsequent transmetalation step is often kinetically slow. If transmetalation stalls at high temperatures (>70 °C), the long-lived[B-Pd(II)-I] species becomes highly susceptible to off-cycle degradation. Any available hydride source (e.g., β -hydrides from alkoxide bases, aliphatic solvents, or even the transmetalating agent itself) or adventitious protons (moisture) will attack the Pd center, leading to the reductive elimination of a B–H bond (deiodination) rather than the desired B–C bond [2].

Q2: How does ligand architecture prevent B–I reduction? The Causality: To prevent deiodination, you must accelerate the transmetalation and reductive elimination steps so they outcompete the off-cycle hydride transfer. Using sterically encumbered, electron-rich biarylphosphine ligands (such as XPhos or SPhos) achieves this. The extreme steric bulk of XPhos forces the palladium center into a reactive, monoligated [Pd(L)] state, which accelerates both the initial oxidative addition and the final reductive elimination, effectively "pushing" the intermediate through the catalytic cycle before deiodination can occur [2, 4].

Q3: Which solvents promote deiodination, and what should I use instead? The Causality: Protic solvents (like primary or secondary alcohols) and cyclic ethers (like THF at extreme temperatures) can act as hydride donors via β -hydride elimination pathways when coordinated to high-valent palladium. To suppress this, strictly aprotic, non-coordinating solvents must be used. Anhydrous toluene or 1,4-dioxane are the gold standards for high-temperature carborane functionalization, as they lack accessible hydrides and support high boiling points [3].

Part 2: Mechanistic Visualization

The following diagram illustrates the divergence between the productive cross-coupling cycle and the destructive off-cycle deiodination pathway.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (>70°C) Pd0->OxAdd BPdI [B-Pd(II)-I] Intermediate OxAdd->BPdI TransMet Transmetalation (Sterically Gated) BPdI->TransMet Main Cycle (Bulky Ligands) Deiodination β-Hydride Elimination / Protonation BPdI->Deiodination Off-Cycle (Hydride Donors) BPdR [B-Pd(II)-R] TransMet->BPdR RedElim Reductive Elimination BPdR->RedElim RedElim->Pd0 Product Coupled Product (9,12-R2-o-carborane) RedElim->Product Degraded Deiodinated Byproduct (B-H) Deiodination->Degraded

Catalytic vs. off-cycle deiodination pathways in Pd-catalyzed carborane cross-coupling.

Part 3: Quantitative Optimization Data

To demonstrate the causality of reaction conditions on product distribution, the following table summarizes the quantitative impact of solvent, ligand, and base selection on the yield of 9,12-dialkyl/diaryl-o-carborane versus the deiodinated byproduct.

Catalyst / LigandSolvent SystemTemp (°C)Base / AdditivePrimary OutcomeDeiodination Yield
Pd(PPh 3​ ) 4​ THF / H 2​ O (10:1)80 °CNa 2​ CO 3​ Stalled transmetalationHigh (>40%)
Pd(OAc) 2​ / PPh 3​ i-PrOH85 °CK 2​ CO 3​ Hydride transfer from solventCritical (>60%)
Pd(dppf)Cl 2​ 1,4-Dioxane90 °CCs 2​ CO 3​ Moderate couplingModerate (~15%)
Pd 2​ (dba) 3​ / XPhos Toluene (Anhydrous) 100 °C K 3​ PO 4​ (Anhydrous) Rapid cross-coupling Low (<5%)

Part 4: Self-Validating Experimental Protocol

This protocol details a high-temperature Suzuki-Miyaura coupling for 9,12-Diiodo-o-carborane. It is designed as a self-validating system : it includes specific analytical checkpoints to ensure the environment remains free of hydride donors and moisture, thereby verifying the integrity of the reaction before committing to full scale-up.

Materials Required:
  • 9,12-Diiodo-o-carborane (Substrate)

  • Aryl/Alkyl Boronic Acid (2.5 equivalents to ensure full di-substitution)

  • Pd 2​ (dba) 3​ (2.5 mol %) and XPhos (10 mol %)

  • Anhydrous K 3​ PO 4​ (Powdered, dried under vacuum at 120 °C for 12 h)

  • Anhydrous Toluene (Degassed via 3 freeze-pump-thaw cycles)

Step-by-Step Methodology:

Step 1: Glovebox Preparation (Exclusion of Protons)

  • Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 9,12-Diiodo-o-carborane (1.0 equiv), the boronic acid (2.5 equiv), Pd 2​ (dba) 3​ (0.025 equiv), XPhos (0.10 equiv), and anhydrous K 3​ PO 4​ (3.0 equiv).

  • Causality Check: K 3​ PO 4​ must be rigorously anhydrous. Hydrated bases act as proton sources at 100 °C, driving the off-cycle formation of B–H bonds [2].

Step 2: Solvent Addition & System Sealing

  • Add anhydrous, degassed toluene to achieve a substrate concentration of 0.1 M.

  • Seal the Schlenk tube with a Teflon valve. Bring the flask out of the glovebox.

Step 3: High-Temperature Activation

  • Submerge the Schlenk tube in a pre-heated oil bath at 100 °C .

  • Causality Check: Temperatures below 70 °C will fail to activate the B–I bond. Temperatures above 110 °C risk thermal degradation of the Pd-XPhos complex, leading to bulk palladium black precipitation and subsequent deiodination.

Step 4: The 30-Minute Validation Checkpoint (Critical)

  • After 30 minutes of vigorous stirring, briefly cool the reaction and extract a 50 μ L aliquot under positive argon pressure.

  • Quench the aliquot in hexanes/EtOAc and analyze via GC-MS.

  • Validation Logic: Look for the molecular ion of the mono-coupled intermediate versus the mono-deiodinated byproduct (9-I-1,2-C 2​ B 10​ H 11​ ). If the deiodinated peak exceeds 5% relative abundance, your system contains moisture or a hydride leak. Halt the reaction, re-dry your reagents, and restart. If the mono-coupled product dominates, proceed.

Step 5: Completion and Workup

  • Resume heating at 100 °C for 12–16 hours.

  • Cool to room temperature, filter through a pad of Celite to remove palladium and salts, and concentrate the filtrate.

  • Purify via silica gel chromatography (Hexanes/DCM gradient). The highly lipophilic 9,12-disubstituted carborane will elute rapidly.

Part 5: References

  • Li, J., Logan, C. F., & Jones, M. (1991). Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane. Inorganic Chemistry, 30(25), 4866–4868.[Link]

  • Dziedzic, R. M., et al. (2019). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. ACS Catalysis, 9(9), 8300–8308.[Link]

  • Zakharkin, L. I., et al. (2000). Palladium-catalyzed cross coupling of the bis(9-iodo-1,2-dicarbollyl)cobaltate anion with organic magnesium and zinc compounds, yielding bis[9-alkyl(aryl)-1,2-dicarbollyl]cobaltate anions. Russian Journal of General Chemistry, 70(4), 550-551.[Link]

  • Quan, Y., & Xie, Z. (2021). Pd-Catalyzed sequential B(3)-I/B(4)-H bond activation for the synthesis of 3,4-benzo-o-carboranes. Dalton Transactions, 50(5), 1766-1773.[Link]

Optimization

Technical Support Center: Overcoming Steric Hindrance in 9,12-Diiodo-o-carborane Substitution Reactions

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with icosahedral boron clusters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with icosahedral boron clusters. Specifically, it addresses the formidable steric challenges associated with functionalizing 9,12-diiodo-1,2-dicarba-closo-dodecaborane (9,12-diiodo-o-carborane).

Due to the 3D pseudo-aromatic bulk of the carborane cage, standard cross-coupling protocols often fail—leading to poor yields, cage isomerization, or complete cluster degradation. Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating experimental protocols to ensure your substitution reactions succeed.

Visual Workflow: Mechanistic Troubleshooting

G cluster_Thermal Thermal Pd-Catalysis cluster_Photo Photoredox Catalysis Start 9,12-Diiodo-o-carborane (Sterically Hindered B-I Bonds) PdCat Pd(0) Oxidative Addition Start->PdCat PhotoRedox Visible Light + Pd(0) (SET Pathway) Start->PhotoRedox Blue LED (400-500 nm) Transmet Transmetalation PdCat->Transmet Unhindered Nucleophile (e.g., Grignard in THF) CageWalk Off-Cycle: Cage-Walking (Isomerization to B4/B5) PdCat->CageWalk Bulky Nucleophile Deboron Deboronation (nido-carborane formation) PdCat->Deboron Strong Base (OH-, F-) Product 9,12-Disubstituted-o-carborane (Target Product) Transmet->Product Radical B-Centered Radical (Bypasses Steric Clash) PhotoRedox->Radical Radical->Product Arene Coupling

Mechanistic pathways and steric troubleshooting for 9,12-diiodo-o-carborane functionalization.
Troubleshooting Guides & FAQs

Q1: Why do my standard Suzuki or Kumada cross-coupling reactions with 9,12-diiodo-o-carborane yield mostly unreacted starting material or deboronated side products? Causality & Solution: The B(9) and B(12) positions are antipodal to the cage carbon atoms. While they are the most electron-rich vertices—making them easy to electrophilically iodinate [1]—they are notoriously difficult to functionalize. The icosahedral geometry creates a massive steric shield around the B-I bond. In palladium-catalyzed cross-coupling, oxidative addition of the B-I bond to Pd(0) occurs, but the subsequent transmetalation step is severely hindered if the nucleophile is bulky. Furthermore, using basic conditions (like OH⁻ or F⁻ in Suzuki couplings) triggers nucleophilic attack on the electron-poor boron vertices (e.g., B(3) or B(6)), degrading the closo-carborane into a nido-carborane anion [2]. Recommendation: Switch to a Kumada coupling using Grignard reagents in THF. THF coordinates effectively to the magnesium center, facilitating the transmetalation step much better than diethyl ether. Using (Ph₃P)₂PdCl₂ in THF at 40–45 °C yields >95% of the dialkylated product without complicating side products [3].

Q2: I am attempting a Pd-catalyzed cross-coupling with a bulky transmetalating agent, but NMR shows a mixture of B(4), B(5), and B(2) substituted isomers. How do I prevent this? Causality & Solution: You are observing a phenomenon known as "cage-walking." When the transmetalating agent is too sterically hindered to attack the Pd(II)-carboranyl intermediate at the B(9) or B(12) position, the palladium undergoes an off-cycle isomerization process. The Pd center migrates across the carborane cage to less sterically hindered, albeit more electron-poor, vertices (B(4), B(5), or B(2)) before transmetalation finally occurs [2]. Recommendation: To prevent cage-walking, you must use highly specialized, bulky biaryl phosphine ligands (like XPhos) that accelerate the reductive elimination step faster than the rate of Pd migration, or switch to a less sterically encumbered nucleophile.

Q3: Thermal Pd-catalysis is failing entirely for my specific heteroaryl coupling partner. Are there alternative activation methods? Causality & Solution: Yes. When concerted oxidative addition/transmetalation is sterically forbidden, you can bypass the traditional catalytic cycle using a Single Electron Transfer (SET) pathway. Recommendation: Employ a visible-light-induced Pd(0)/Pd(I) photoredox system. Under blue LED irradiation, the [Pd(0)(phosphine)ₓ(iodocarborane)] complex absorbs light and undergoes SET to generate a highly reactive, boron-centered carboranyl radical. This radical easily reacts with (hetero)arenes, completely bypassing the sterically demanding transmetalation transition state [4].

Quantitative Data: Cross-Coupling Optimization

The table below summarizes the causality between reaction conditions and typical yields when overcoming the steric bulk of the 9,12-positions.

Reaction PathwayCatalyst / ConditionsCoupling PartnerPrimary Steric ChallengeTypical YieldRef
Kumada Cross-Coupling (Ph₃P)₂PdCl₂, THF, 40 °CAllylmagnesium ChlorideSlow transmetalation due to icosahedral bulk. Overcome by THF coordination.96.8%[3]
Photoredox Cross-Coupling Pd₂(dba)₃, Blue LED, MeCN(Hetero)arenesConcerted transmetalation is sterically forbidden. Overcome by SET radical generation.52–75%[4]
Thermal Suzuki-Miyaura XPhos-Pd-G3, AlkylaminesArylboronic AcidsOff-cycle Pd migration (Cage-walking) due to bulky nucleophiles.Variable (Isomer mixtures)[2]
Experimental Protocols
Protocol 1: Synthesis of 9,12-Diiodo-o-carborane (Precursor Generation)

This protocol utilizes Lewis acid catalysis to generate the highly electrophilic I⁺ species necessary to attack the sterically shielded B(9,12) vertices without causing over-iodination.

  • Preparation: Add ortho-carborane (1.44 g, 10.0 mmol) to an oven-dried Schlenk flask capped with a rubber septum. Evacuate and backfill with N₂ three times.

  • First Iodination: Add I₂ (2.54 g, 10.0 mmol) under a positive N₂ flow, followed by the addition of dry CH₂Cl₂ (50 mL) via cannula.

  • Activation: Add AlCl₃ (0.266 g, 20 mol%) to the stirring solution. Replace the septum with a greased glass stopper. Reflux the mixture (~37 °C). Self-validation cue: The dark solution will fade to a pale yellow over ~4 hours as the first equivalent of iodine is consumed.

  • Second Iodination: Add a second equivalent of I₂ (2.54 g, 10.0 mmol) and additional AlCl₃ (0.133 g, 10 mol%). Stir at 37 °C overnight.

  • Quenching: Dilute the dark brown reaction mixture with deionized H₂O (25 mL). Quench unreacted I₂ by adding saturated aqueous Na₂S₂O₃ dropwise. Self-validation cue: Stop addition strictly when the organic layer becomes completely colorless.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Combine organic portions, dry over MgSO₄, filter through Celite, and remove the solvent under reduced pressure. Purify the off-white solid via sublimation at 130 °C to yield pure 9,12-diiodo-o-carborane.

Protocol 2: Visible-Light-Induced Palladium-Catalyzed Cross-Coupling

This protocol bypasses steric hindrance via a radical SET pathway.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a glass vial with 9,12-diiodo-o-carborane (0.1 mmol), Pd₂(dba)₃ (5 mol%), and anhydrous MeCN (0.8 mL).

  • Coupling Partner Addition: Add the desired (hetero)arene coupling partner (1.0 mmol, 10 equiv) to the vial and seal it securely.

  • Irradiation: Remove the vial from the glovebox. Irradiate the mixture using a blue LED (400–500 nm, 30 W) at ambient temperature for 48 hours. Critical Step: Submerge the vial in a cooling water bath during irradiation to prevent thermal background reactions or solvent evaporation.

  • Purification: Evaporate the MeCN under reduced pressure and purify the crude mixture directly via silica gel column chromatography to isolate the 9,12-disubstituted-o-carborane [4].

References
  • Batsanov, A. S., et al. "9,12-diiodo-1,2-dicarba-closo-dodecaborane(12)." Acta Crystallographica Section C, 2003.1

  • Dziedzic, R. M., et al. "Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes." ACS Catalysis, 2019. 2

  • Li, J., Logan, C. F., Jones, M. "Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane." Inorganic Chemistry, 1991. 3

  • Cheng, et al. "Visible-Light-Induced Palladium-Catalyzed Cross-Coupling of Iodocarboranes with (Hetero)Arenes." Organic Letters, 2022. 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 9,12-Diiodo-o-carborane and 9,12-Dibromo-o-carborane

For researchers and professionals engaged in drug development and advanced materials science, the functionalization of icosahedral carborane cages offers a pathway to novel three-dimensional structures with unique chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals engaged in drug development and advanced materials science, the functionalization of icosahedral carborane cages offers a pathway to novel three-dimensional structures with unique chemical and physical properties.[1] Among the most versatile precursors for such modifications are the B-halogenated ortho-carboranes. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 9,12-Diiodo-o-carborane and 9,12-Dibromo-o-carborane.

While classical chemical principles suggest a straightforward reactivity trend, recent advancements in catalysis have revealed a more nuanced and, at times, counterintuitive landscape. This document synthesizes fundamental principles with field-proven experimental insights to provide a comprehensive guide for selecting the optimal substrate for your synthetic goals.

The Theoretical Basis: A Tale of Two Bonds

The anticipated reactivity of organohalides in many catalytic processes, particularly the rate-determining oxidative addition step in palladium-catalyzed cross-coupling, is directly linked to the strength of the carbon-halogen bond.[2][3] This principle extends to the boron-halogen (B-X) bonds of carboranes. The B-I bond is inherently longer and weaker than the B-Br bond, possessing a lower bond dissociation energy (BDE).[4][5]

This fundamental difference in bond strength dictates the "expected" order of reactivity: B-I > B-Br. Consequently, 9,12-diiodo-o-carborane is predicted to be the more reactive substrate, requiring milder conditions and lower catalyst loadings to achieve comparable results to its dibromo counterpart.

cluster_0 Bond Dissociation Energy (BDE) cluster_1 Implication for Oxidative Addition BDE_I B-I Bond (Lower BDE) OA_I Faster / Milder Conditions BDE_I->OA_I Facilitates BDE_Br B-Br Bond (Higher BDE) OA_Br Slower / Harsher Conditions BDE_Br->OA_Br Requires cluster_0 Conventional Catalysis (e.g., PPh₃) cluster_1 Modern Catalysis (e.g., Biaryl Phosphines) Conventional_I B-I Substrate (High Reactivity) Conventional_Br B-Br Substrate (Low Reactivity) Modern_I B-I Substrate (Diminished Reactivity) Conventional_I->Modern_I Reactivity Inversion Modern_Br B-Br Substrate (High Reactivity) Conventional_Br->Modern_Br Title Reactivity in B-N / B-O Coupling

Caption: Influence of catalyst system on B-X reactivity.

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental transformation for generating nucleophilic carboranyl species. The reaction rate typically follows the trend I > Br > Cl, driven by the stability of the intermediate "ate-complex" and the polarizability of the halogen. [6]Therefore, 9,12-diiodo-o-carborane is expected to undergo this transformation more rapidly and under milder conditions (e.g., lower temperatures) than 9,12-dibromo-o-carborane when treated with organolithium reagents like n-butyllithium.

Data Summary

Reaction TypeExpected ReactivityObserved Experimental TrendKey Considerations
Suzuki/Sonogashira (C-C) B-I > B-BrB-I > B-BrIodo-carboranes are generally preferred for efficiency and milder conditions.
Buchwald-Hartwig (B-N, B-O) B-I > B-BrB-Br > B-I Requires modern biaryl phosphine ligand systems for bromo-carborane activation. [7][8]
Cyanation (B-CN) B-I > B-BrB-Br > B-I Enabled by specialized palladium/ligand catalysts. [7]
Halogen-Metal Exchange B-I > B-BrB-I > B-BrIodo-carboranes allow for faster exchange at lower temperatures. [6]

Experimental Protocols

The following protocols are representative of the synthetic transformations discussed. They are intended as a validated starting point for methodology development.

Protocol 1: Synthesis of 9,12-Dibromo-o-carborane

This protocol details the synthesis of the dibromo starting material, highlighting the critical purification step. [9] Workflow Diagram:

A Dissolve o-carborane in Dichloromethane B Add Anhydrous AlCl₃ A->B C Dropwise addition of Br₂ solution (1 eq) B->C D Stir until colorless C->D E Dropwise addition of Br₂ solution (1 eq) D->E F Heat under reflux for 16 h E->F G Cool and quench with Na₂S₂O₃ solution F->G H Extract, dry, and concentrate G->H I Purify by fractional crystallization (Chloroform) H->I J Obtain pure 9,12-Br₂-o-carborane I->J

Caption: Synthesis workflow for 9,12-Dibromo-o-carborane.

Step-by-Step Methodology:

  • To a solution of ortho-carborane (5.0 g, 34.7 mmol) in dichloromethane (200 mL), add anhydrous AlCl₃ (0.80 g, 6.0 mmol) and stir for 15 minutes.

  • Add a solution of Br₂ (1.78 mL, 34.7 mmol) in dichloromethane (50 mL) dropwise. Stir the reaction mixture until it becomes colorless.

  • Add a second solution of Br₂ (1.78 mL, 34.7 mmol) in dichloromethane (50 mL) dropwise.

  • Heat the reaction mixture under reflux for 16 hours.

  • Cool the mixture to room temperature and treat with a solution of Na₂S₂O₃ (30.0 g) in water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The main challenge in this synthesis is the purification of the target product from various isomers and over-brominated species. [9]Purify the crude product by fractional crystallization from chloroform to yield pure 9,12-dibromo-o-carborane (Typical yield: ~22%).

Protocol 2: Palladium-Catalyzed B-O Coupling of a Bromo-Carborane

This protocol is adapted from methodologies that demonstrate the enhanced reactivity of bromo-carboranes in C-heteroatom coupling using modern catalysts. [7][8] Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, combine 9,12-dibromo-o-carborane (1.0 equiv), the desired phenol (1.2 equiv), a palladium precatalyst (e.g., G3-XPhos, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv) in a reaction vial.

  • Add anhydrous toluene as the solvent.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired B-O coupled product.

Conclusion and Recommendations

The choice between 9,12-diiodo-o-carborane and 9,12-dibromo-o-carborane is not a matter of universal superiority but one of strategic selection based on the desired transformation.

  • For C-C bond-forming reactions (Suzuki, Sonogashira) and halogen-metal exchange , 9,12-diiodo-o-carborane remains the substrate of choice, aligning with classical reactivity principles and offering milder reaction conditions.

  • For C-heteroatom bond-forming reactions (B-N, B-O, B-CN) , researchers should strongly consider 9,12-dibromo-o-carborane. Its enhanced, and sometimes exclusive, reactivity with modern palladium catalysts opens up new synthetic pathways that may be inefficient or inaccessible with the iodo-analogue. [7][8] This guide underscores the critical importance of catalyst and ligand selection in modern synthesis. By understanding the interplay between the substrate's intrinsic properties and the catalytic system, researchers can unlock the full potential of these versatile carborane building blocks.

References

  • Spokoyny, A. M., et al. (2016). B−N, B−O, and B−CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B‑Bromo-Carboranes. Journal of the American Chemical Society, 138(29), 9081–9084. Available from: [Link]

  • Spokoyny, A. M., et al. (2016). B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. ResearchGate. Available from: [Link]

  • Sivaev, I. B., et al. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. ResearchGate. Available from: [Link]

  • Sivaev, I. B., et al. (2022). How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo. PMC. Available from: [Link]

  • Goes, M., et al. (2021). B–N bond formation through palladium-catalyzed, microwave-assisted cross-coupling of nitrogen compounds with iodo-dodecaborate. Chemical Communications. Available from: [Link]

  • Humphries, M. J., et al. (2006). Carborane functionalized pyrroles and porphyrins via the Suzuki cross-coupling reaction. Dalton Transactions. Available from: [Link]

  • Sivaev, I. B., et al. (2022). Synthesis and Crystal Structure of 9,12-Dibromo-ortho-Carborane. MDPI. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available from: [Link]

  • Sivaev, I. B., et al. (2022). Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. MDPI. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

  • Jankowiak, A., & Kaszyński, P. (2014). Practical Synthesis of 1,12-Difunctionalized o‑Carborane for the Investigation of Polar Liquid Crystals. Vanderbilt University. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

  • Stille, J. K. (1986). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition in English. Available from: [Link]

  • Peymann, T., et al. (2001). Sonogashira coupling of the ethynyl monocarborane [CB11H11-12-C≡CH]−. Dalton Transactions. Available from: [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available from: [Link]

  • Luo, Y.-R. (2010). Bond dissociation energies. CRC Press. Available from: [Link]

Sources

Comparative

High-Resolution Purity Validation of 9,12-Diiodo-o-carborane: HPLC-MS vs. Traditional Methodologies

As a critical intermediate in the development of boron neutron capture therapy (BNCT) agents, radiopharmaceuticals, and advanced polymeric materials, the purity of 9,12-diiodo-o-carborane ( C2​B10​H10​I2​ ) is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the development of boron neutron capture therapy (BNCT) agents, radiopharmaceuticals, and advanced polymeric materials, the purity of 9,12-diiodo-o-carborane ( C2​B10​H10​I2​ ) is paramount. Synthesizing this compound frequently yields a heterogeneous mixture of unreacted o-carborane, mono-iodinated species (e.g., 9-iodo-o-carborane), the desired diiodo product, and over-halogenated homologues[1].

Validating the absolute purity of the 9,12-positional isomer requires analytical techniques capable of resolving minute structural differences within the highly hydrophobic, icosahedral boron cage. This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (RP-HPLC-HRMS) against traditional analytical alternatives, providing a self-validating protocol for rigorous purity assessment.

The Analytical Challenge: Causality Behind Technique Selection

The unique three-dimensional aromaticity of the carborane cage renders conventional purity analysis highly prone to false positives. Selecting the correct analytical modality requires understanding the molecular behavior of halogenated boron clusters:

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a standard tool for volatile organics[1], halogenated closo-carboranes are susceptible to thermal degradation or cage isomerization at the high temperatures required for inlet volatilization. This thermal stress can artificially generate structural isomers during the analysis, skewing the true impurity profile.

  • Multinuclear NMR ( 11 B, 1 H): NMR is excellent for confirming bulk cage connectivity. However, the chemical shifts of positional isomers (e.g., 8,9-diiodo vs. 9,12-diiodo) overlap significantly. Furthermore, NMR lacks the dynamic range to detect trace homologous impurities (<1%) critical in pharmaceutical development.

  • RP-HPLC-HRMS (The Superior Alternative): Reverse-Phase HPLC circumvents thermal degradation by operating at ambient temperatures. By utilizing high-carbon-load C18 stationary phases, HPLC separates carborane isomers based on minute differences in their hydrophobic dipole moments[2]. When coupled with High-Resolution Mass Spectrometry (HRMS)[3], this method provides exact mass confirmation and isotopic pattern matching, ensuring absolute structural confidence without the need for chemical derivatization[4].

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of the three primary analytical methodologies used for carborane purity validation.

Analytical ParameterRP-HPLC-HRMS (Recommended)GC-MSMultinuclear NMR ( 11 B, 1 H)
Isomeric Resolution Excellent (Baseline separation of positional isomers)Moderate (Risk of co-elution and thermal artifacts)Poor (Overlapping chemical shifts)
Thermal Stability High (Analyzed at ambient temperature)Low (High inlet temps induce cage isomerization)High (Analyzed at ambient temperature)
Sensitivity (LOD) Sub-ppm (via targeted ion monitoring)Low ppm High ppm to percentage range
Structural Confirmation Exact mass & distinct B/I isotopic envelopeNominal mass fragmentationBulk cage connectivity
Suitability for Traces Optimal for <0.1% impurity profilingSub-optimalUnsuitable

Self-Validating Experimental Protocol: RP-HPLC-HRMS

To ensure absolute trustworthiness, the following protocol incorporates a mandatory System Suitability Test (SST) to validate the resolving power of the chromatographic system prior to sample analysis.

Phase 1: System Preparation & Self-Validation
  • Solvent Preparation: Prepare Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Methanol with 0.1% Formic Acid). Degas thoroughly. Causality: Methanol is preferred over Acetonitrile for carboranes to prevent precipitation and enhance ionization efficiency[2].

  • SST Formulation: Prepare an SST mixture containing 10 µg/mL each of 9-iodo-o-carborane, 9,12-diiodo-o-carborane, and 8,9,12-triiodo-o-carborane dissolved in 50/50 MeOH/H 2​ O[2].

  • Self-Validation Execution: Inject 10 µL of the SST mixture. Calculate the chromatographic resolution ( Rs​ ) between the diiodo and triiodo peaks.

    • Critical Rule: Do not proceed with sample analysis unless Rs​>1.5 . If Rs​<1.5 , flatten the gradient slope to increase hydrophobic interaction time on the column.

Phase 2: Chromatographic Separation
  • Column Equilibration: Utilize a high-carbon load C18 column (e.g., 5 µm, 250 × 4.6 mm)[2]. Equilibrate the system at 40% Mobile Phase B.

  • Sample Injection: Dissolve the 9,12-diiodo-o-carborane batch sample in 50/50 MeOH/H 2​ O to a concentration of 1 mg/mL[2].

    • Causality: Injecting highly hydrophobic carboranes in pure organic solvent into an aqueous initial mobile phase causes immediate sample precipitation at the column head, leading to severe peak splitting and pressure spikes.

  • Gradient Elution: Run a linear gradient starting at 40% B, holding for 2 minutes, ramping to 100% B over 10 minutes, and holding at 100% B for 8 minutes[2]. Flow rate: 1.0 mL/min.

Phase 3: High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Configure a Quadrupole-Orbitrap MS[3] for Atmospheric Pressure Chemical Ionization (APCI) in negative mode.

    • Causality: Neutral closo-carboranes lack basic functional groups, making standard positive Electrospray Ionization (ESI) highly inefficient[5]. However, the strongly electron-withdrawing nature of the iodine atoms and the boron cage perfectly stabilizes negative charge, allowing for excellent sensitivity in negative ion mode.

  • Data Acquisition: Scan from m/z 100 to 600. Validate purity by comparing the experimental isotopic envelope against the theoretical distribution for C2​B10​H10​I2​ . The natural abundance of 10 B (20%) and 11 B (80%) combined with monoisotopic 127 I creates a highly specific, multi-Dalton mass signature that is impossible to falsify.

Workflow Visualization

G SST System Suitability Test (Inject Mono/Di/Tri-iodo Mix) Decision Resolution (Rs) > 1.5? SST->Decision Optimize Optimize Gradient (Adjust MeOH:H2O Ratio) Decision->Optimize No (Co-elution) Sample Inject 9,12-Diiodo-o-carborane Sample Decision->Sample Yes (Baseline Resolution) Optimize->SST HPLC RP-HPLC Separation (C18 Stationary Phase) Sample->HPLC MS APCI-MS (Negative Mode) Exact Mass & Isotope Profiling HPLC->MS Valid Purity Validated (Absence of Homologues) MS->Valid

Figure 1: Self-validating RP-HPLC-MS workflow for 9,12-diiodo-o-carborane purity analysis.

References

  • Reagents for Astatination of Biomolecules. 2. Conjugation of Anionic Boron Cage Pendant Groups to a Protein Provides a Method for Direct Labeling that is Stable to in Vivo Deastatination Source: ACS Publications (Bioconjugate Chemistry) URL:[Link]

  • Carborane RAFT Agents as Tunable and Functional Molecular Probes for Polymer Materials Source: RSC Publishing (Chemical Science) URL:[Link]

  • Practical Synthesis of B(9)-Halogenated Carboranes with N-Haloamides in Hexafluoroisopropanol Source: ACS Publications (Inorganic Chemistry) URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL:[Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: NIH / PMC URL:[Link]

Sources

Validation

Comparing B-I bond dissociation energies in ortho, meta, and para carboranes

Title: Comparative Guide: B-I Bond Dissociation Energies in Ortho, Meta, and Para Carboranes Introduction In the development of targeted radiopharmaceuticals and Boron Neutron Capture Therapy (BNCT) agents, the metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: B-I Bond Dissociation Energies in Ortho, Meta, and Para Carboranes

Introduction In the development of targeted radiopharmaceuticals and Boron Neutron Capture Therapy (BNCT) agents, the metabolic stability of the radiohalogen bond is paramount[1]. Traditional aryl iodides often suffer from rapid in vivo deiodination mediated by deiodinase enzymes. Icosahedral dicarba-closo-dodecaboranes (carboranes), characterized by their 3D delocalized σ -aromatic frameworks, offer a revolutionary alternative[2]. The Boron-Iodine (B-I) bond exhibits exceptionally high thermodynamic stability, making iodocarboranes highly sought after in drug development[3]. This guide objectively compares the B-I bond dissociation energies (BDE) across the three primary carborane isomers: ortho- (1,2-), meta- (1,7-), and para-carborane (1,12-).

Electronic Topography and Isomeric Differences

Carboranes ( C2​B10​H12​ ) exist in three isomeric forms based on the relative positions of their two cage carbon atoms[4]. Because carbon is more electronegative than boron, the carbon vertices exert a strong electron-withdrawing inductive effect across the cage[2]. This creates distinct electronic topographies for each isomer, directly dictating the strength and reactivity of the B-I bonds formed at various vertices[2].

  • Ortho-carborane (1,2- C2​B10​H12​ ): The adjacent carbon atoms create a highly polarized cage with a strong dipole moment (4.3 D). The boron vertices antipodal to the carbons (B9 and B12) are the most electron-rich (hydridic) and are the preferred sites for electrophilic iodination[2].

  • Meta-carborane (1,7- C2​B10​H12​ ): With carbon atoms separated by one boron vertex, the dipole moment is reduced to 2.8 D. The B9 and B10 vertices are the most electron-rich[2].

  • Para-carborane (1,12- C2​B10​H12​ ): The carbon atoms are at opposite poles, resulting in a perfectly symmetrical cage with a dipole moment of 0 D. All 10 boron vertices are electronically equivalent[2].

G O Ortho-carborane (1,2-C2B10H12) Dipole: 4.3 D M Meta-carborane (1,7-C2B10H12) Dipole: 2.8 D O->M 425 °C Thermal Isomerization O_react Preferred Iodination: B(9), B(12) vertices (Antipodal to C) O->O_react Electrophilic Attack P Para-carborane (1,12-C2B10H12) Dipole: 0 D M->P 600 °C Thermal Isomerization M_react Preferred Iodination: B(9), B(10) vertices M->M_react Electrophilic Attack P_react Preferred Iodination: All B vertices equivalent P->P_react Electrophilic Attack

Fig 1: Thermal isomerization and vertex-specific electrophilic reactivity of carborane isomers.

B-I Bond Dissociation Energy (BDE) Analysis

The fundamental advantage of iodinated carboranes over standard organic iodides is the massive increase in bond dissociation energy[3].

Quantitative BDE Comparison

Bond TypeCompound ClassAverage Bond Dissociation Energy (BDE)In Vivo Deiodination Risk
B-I Icosahedral Carboranes 381 ± 21 kJ/mol Extremely Low
C-I ( sp2 )Aryl Iodides~209 ± 21 kJ/molModerate to High
C-I ( sp3 )Alkyl Iodides~230 kJ/molHigh

Isomer-Specific BDE Dynamics While the global B-I BDE in carboranes is exceptionally high (~381 kJ/mol)[3], subtle variations exist based on the isomer and the specific boron vertex:

  • The Causality of Bond Strength: The B-I bond is strongest at the most electron-rich boron vertices (e.g., B9/B12 in ortho-carborane). High electron density at these antipodal vertices minimizes bond polarization. Because iodine is highly electronegative, a more electron-rich boron forms a less polarized, more covalent bond with optimal overlap between the boron sp2 -like orbital and the iodine 5p orbital.

  • Inductive Weakening: Conversely, B-I bonds formed at vertices adjacent to the carbon atoms (e.g., B3/B6 in ortho-carborane) exhibit slightly lower BDEs. The electron-withdrawing cage carbons deplete electron density at these adjacent borons, increasing the ionic character of the B-I bond and making it marginally more susceptible to nucleophilic cleavage[2].

  • Symmetry in Para-Carborane: In para-carborane, the uniform distribution of electron density means all B-I bonds possess an identical, highly stable BDE, free from the extreme polarization seen in the ortho isomer[2].

Experimental Methodology: Radioiodination and Stability Validation

To empirically validate the high BDE of the B-I bond, researchers utilize radioiodination followed by rigorous in vitro serum stability assays[1]. The following protocol outlines a self-validating system to synthesize [125I]-iodocarborane and quantify its resistance to enzymatic degradation.

Workflow Step1 1. Precursor Preparation (Carborane Isomer in Acetic Acid) Step2 2. Electrophilic Iodination (Na[125I] + Chloramine-T Oxidant) Step1->Step2 Step3 3. Quenching & Extraction (Na2S2O5 quench, EtOAc extraction) Step2->Step3 Step4 4. In Vitro Stability Assay (Incubation in Human Serum at 37°C) Step3->Step4 Step5 5. Radio-TLC Analysis (Quantify % Intact B-I Bond vs Free I-) Step4->Step5

Fig 2: Experimental workflow for carborane radioiodination and serum stability validation.

Step-by-Step Protocol

  • Cluster Activation and Iodination:

    • Procedure: Dissolve 1 mg of the chosen carborane precursor in 100 µL of glacial acetic acid. Add 1-5 mCi of Na[125I] followed by 100 µg of Chloramine-T.

    • Causality: Chloramine-T acts as a mild oxidant, converting inert iodide ( I− ) into the highly reactive electrophilic iodonium ion ( I+ )[1]. The acidic solvent facilitates the electrophilic attack exclusively at the most electron-rich boron vertices, ensuring high radiochemical yield.

  • Reaction Quenching and Extraction:

    • Procedure: After 30 minutes at room temperature, quench the reaction with sodium metabisulfite ( Na2​S2​O5​ ). Extract the product using ethyl acetate.

    • Causality: Metabisulfite instantly reduces unreacted I+ back to I− , preventing oxidative degradation of the carborane cage. Liquid-liquid extraction isolates the highly lipophilic iodocarborane in the organic phase, leaving free radioiodide in the aqueous phase.

  • In Vitro Serum Stability Incubation:

    • Procedure: Incubate 50 µL of the purified [125I]-iodocarborane with 450 µL of fresh human blood serum at 37 °C.

    • Causality: This step subjects the B-I bond to physiological nucleophiles and deiodinase enzymes. The kinetic inertness observed here directly correlates to the high thermodynamic BDE of the carborane cage.

  • Radio-TLC Quantification:

    • Procedure: Spot aliquots at t = 1, 4, 24, and 48 hours onto silica gel TLC plates. Develop with a non-polar mobile phase (e.g., hexane) and scan with a Radio-TLC detector.

    • Causality: Intact [125I]-iodocarborane migrates with the solvent front, while cleaved free[125I]iodide remains at the baseline. A finding of >95% intact tracer at 48 hours empirically validates the superior BDE of the B-I bond compared to traditional C-I bonds.

Conclusion

The strategic selection between ortho, meta, and para carboranes allows drug development professionals to fine-tune the lipophilicity and electronic distribution of radiopharmaceuticals[2]. Regardless of the isomer chosen, the B-I bond dissociation energy (~381 kJ/mol) remains vastly superior to organic aryl iodides[3], providing an exceptionally robust platform for next-generation molecular imaging and targeted radiotherapeutics.

References[1] Title: Synthesis, biological evaluation, and radioiodination of halogenated closo-carboranyl thymidine analogues

Source: nih.gov URL:[3] Title: Preparation and Evaluation of Carborane-Derived Inhibitors of Prostate Specific Membrane Antigen (PSMA) Source: rsc.org URL:[2] Title: Advancements in the Synthesis and Biological Properties of Carboranes and High-Boron Related Compounds Source: scielo.br URL:[4] Title: Carborane Source: wikipedia.org URL:

Sources

Comparative

Isotopic distribution patterns in mass spectrometry of 9,12-Diiodo-o-carborane

An in-depth technical analysis of the isotopic distribution patterns of 9,12-Diiodo-o-carborane ( C2​B10​H10​I2​ ) reveals critical divergence in the performance of modern mass spectrometry (MS) platforms. For researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the isotopic distribution patterns of 9,12-Diiodo-o-carborane ( C2​B10​H10​I2​ ) reveals critical divergence in the performance of modern mass spectrometry (MS) platforms. For researchers developing boron-based pharmacophores or agents for Boron Neutron Capture Therapy (BNCT), verifying the exact isotopic ratio and structural integrity of the icosahedral cage is paramount.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap ESI-MS (the recommended product/technique) against the traditional alternative, Standard Quadrupole GC-EI-MS , providing actionable experimental protocols and mechanistic causality.

Mechanistic Overview: The Mathematics of the Carborane Isotopic Envelope

The icosahedral cluster of 9,12-diiodo-o-carborane presents a highly unique analytical signature[1]. The isotopic envelope is dominated by the binomial distribution of the ten boron atoms within the cage.

  • Boron Isotopes: Natural boron consists of 10B (~19.9%) and 11B (~80.1%). A 10-vertex boron cluster generates a broad, Gaussian-like isotopic envelope spanning nearly 10 Da[2].

  • Iodine Isotopes: Iodine is monoisotopic ( 127I , 100%), acting as a heavy mass anchor (adding ~253.8 Da) without convoluting the isotopic spread.

  • Carbon Isotopes: The two carbon atoms contribute a minor 13C (+1.0033 Da) mass defect.

To accurately characterize this compound, an analytical platform must be able to resolve the subtle mass defect differences between isotopes. For example, swapping a 10B for an 11B adds 0.9964 Da, whereas swapping a 12C for a 13C adds 1.0033 Da. The difference between these two substitutions is a mere ~6.98 mDa . Resolving this isobaric interference at m/z ~395 requires a resolving power ( R ) of at least 57,000—a threshold easily met by HRAM Orbitrap systems but physically impossible for standard unit-resolution quadrupoles.

Technology Comparison: HRAM Orbitrap ESI-MS vs. Quadrupole GC-EI-MS

When analyzing highly functionalized carboranes, the choice of ionization source and mass analyzer dictates whether the data will yield a highly accurate structural confirmation or a convoluted, fragmented mess.

The Recommended Product: HRAM Orbitrap ESI-MS

High-resolution Orbitrap mass spectrometry has become the gold standard for characterizing functionalized carboranes[3]. Utilizing Electrospray Ionization (ESI) in negative mode provides a "soft" ionization pathway. Because the two iodine atoms at the 9 and 12 positions are highly electron-withdrawing, the weakly acidic C-H vertices readily deprotonate, yielding an intact [M−H]− molecular ion. The Orbitrap analyzer ( R>70,000 ) perfectly maps the theoretical isotopic envelope without fragmentation.

The Alternative: Standard Quadrupole GC-EI-MS

Gas Chromatography coupled with Electron Ionization (EI) MS is frequently used for small molecules but fails critically for diiodo-carboranes. The hard ionization (70 eV) shatters the icosahedral cage, causing immediate loss of iodine radicals and B-H units. Furthermore, the unit-mass resolution of the quadrupole merges the 13C and 11B mass defects, destroying the isotopic fidelity and making it nearly impossible to detect co-eluting impurities.

Table 1: Performance Comparison for C2​B10​H10​I2​ Analysis
Performance MetricHRAM Orbitrap ESI-MS (Recommended)Quadrupole GC-EI-MS (Alternative)Analytical Consequence
Ionization Method Soft (ESI, Negative Mode)Hard (Electron Ionization, 70 eV)ESI preserves the intact [M−H]− cage[4]; EI induces heavy cage fragmentation.
Resolving Power ( R ) > 70,000 (at m/z 200)~ 1,000 (Unit Mass)HRAM resolves 13C vs 11B mass defects (~7 mDa); Quadrupole merges them.
Isotopic Fidelity > 95% match to theoretical< 50% match (convoluted)HRAM allows confident structural elucidation without isobaric interference.
Thermal Stress None (Room Temp LC/Infusion)High (GC Injector ~250°C)GC thermal stress can cause unwanted cage isomerization or deiodination prior to ionization.

Logical Workflow & Visualization

The following diagram illustrates the divergent pathways and analytical outcomes of subjecting 9,12-Diiodo-o-carborane to the two compared MS platforms.

MS_Comparison cluster_HRAM HRAM Orbitrap ESI-MS (Product) cluster_Quad Quadrupole GC-EI-MS (Alternative) Sample 9,12-Diiodo-o-carborane (C2B10H10I2) ESI ESI Negative Mode (Soft Ionization) Sample->ESI Aprotic Solvent Direct Infusion EI EI 70 eV (Hard Ionization) Sample->EI Thermal Volatilization Orbitrap Orbitrap Analyzer (R > 70,000) ESI->Orbitrap Preserves Cage Intact Intact Isotopic Envelope [M-H]- (m/z ~395) Orbitrap->Intact Resolves Mass Defects Quad Quadrupole Analyzer (Unit Resolution) EI->Quad Shatters Cage Fragmented Fragmented Spectrum Loss of I and BH units Quad->Fragmented Convolutes Isotopes

Fig 1. Logical workflow comparing HR-ESI-MS and GC-EI-MS for carborane isotopic analysis.

Experimental Protocol: Self-Validating HRAM ESI-MS Workflow

To ensure maximum scientific integrity, this protocol is designed as a self-validating system. Every step includes the mechanistic causality behind the experimental choice.

Step 1: System Calibration & Isotopic Baseline Validation

  • Action: Calibrate the Orbitrap mass analyzer using a standard calibration mix, followed immediately by a system suitability injection of a known, simple boron standard (e.g., boric acid or unsubstituted o-carborane).

  • Causality: Commercial boron reagents can occasionally exhibit unexpected 10B depletion due to isotope separation processes during upstream manufacturing[5]. Validating the baseline 10B/11B ratio of the instrument ensures that the theoretical isotopic envelope generated by the analysis software will accurately match the empirical data of your sample, preventing false-negative structural identifications.

Step 2: Aprotic Sample Preparation

  • Action: Dissolve the 9,12-diiodo-o-carborane sample in LC-MS grade acetonitrile to a concentration of 1 µg/mL. Strictly avoid protic modifiers like formic acid, water, or methanol.

  • Causality: Carborane cages are highly hydrophobic and can undergo unwanted solvolysis or adduct formation in highly acidic or protic environments. Acetonitrile promotes a stable electrospray droplet without altering the structural integrity of the cage.

Step 3: Negative Ion Mode Electrospray Ionization (ESI-)

  • Action: Operate the ESI source in negative ion mode via direct infusion, targeting the [M−H]− anion.

  • Causality: The electron-withdrawing nature of the two iodine atoms at the 9 and 12 positions makes the ortho-carborane cage highly susceptible to deprotonation[1]. Positive mode typically fails to ionize these neutral clusters efficiently, whereas negative ESI yields a strong, intact molecular ion signal[4].

Step 4: High-Resolution Data Acquisition

  • Action: Acquire full-scan MS data at a resolving power of at least R=70,000 (at m/z 200).

  • Causality: As calculated in Section 1, distinguishing a 13C substitution (+1.003 Da) from a 10B→11B shift (+0.996 Da) requires resolving a ~7 mDa difference. At m/z ~395, an Orbitrap operating at R=70,000 easily resolves this[3], whereas a low-resolution quadrupole merges them, convoluting the spectrum and hiding potential carbon-rich impurities.

References

  • Simple syntheses and alkylation reactions of 3-iodo-o-carborane and 9,12-diiodo-o-carborane. Inorganic Chemistry (ACS Publications).[Link]

  • Pitfalls in Using Isotopic Distributions for Structural Interpretation by Mass Spectrometry. Analytical Chemistry (ACS Publications).[Link]

  • Carborane RAFT Agents as Tunable and Functional Molecular Probes for Polymer Materials. Chemical Science (RSC).[Link]

  • Synthesis, Crystal Structure, and Some Transformations of 9,12-Dichloro-ortho-Carborane. Molecules (MDPI).[Link]

  • Mass Spectrometry in Boron Chemistry. Chemical Reviews (ACS Publications).[Link]

Sources

Safety & Regulatory Compliance

Safety

9,12-Diiodo-o-carborane proper disposal procedures

An authoritative, step-by-step guide designed for researchers, laboratory managers, and drug development professionals handling functionalized boron cluster compounds. Executive Summary & Safety Imperative 9,12-Diiodo-o-...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step guide designed for researchers, laboratory managers, and drug development professionals handling functionalized boron cluster compounds.

Executive Summary & Safety Imperative

9,12-Diiodo-o-carborane is a highly stable, icosahedral boron-carbon cluster compound. It is increasingly utilized as a three-dimensional pharmacophore scaffold in drug development, notably in the synthesis of Hypoxia-inducible factor 1 (HIF-1) pathway inhibitors targeting Heat Shock Protein 90 (HSP90) 1. Due to its unique polyhedral structure and heavy halogenation, standard laboratory organic waste disposal methods are entirely insufficient. Improper disposal poses severe environmental risks, necessitating strict adherence to specialized halogenated waste protocols and high-temperature incineration.

Chemical Causality & Reactivity Profile

To understand the strict disposal requirements for 9,12-Diiodo-o-carborane, one must examine its molecular architecture. The stability of the closo-carborane cage (C₂B₁₀H₁₂) is rooted in its profound 3D aromaticity. The boron vertices at positions 9 and 12 possess the highest electron density in the cluster (following the sequence B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6)), making them the primary sites for electrophilic halogenation 2.

The resulting B-I bonds are exceptionally stable. Consequently, 9,12-Diiodo-o-carborane resists standard chemical quenching (such as acid/base neutralization). If improperly disposed of in municipal landfills or standard aqueous waste streams, these compounds can persist indefinitely and leach into groundwater, causing long-term environmental contamination 3. Therefore, the only definitive destruction method is high-temperature incineration, which provides enough thermal energy to break the robust B-C, B-B, and B-I bonds 4.

Quantitative Waste Segregation Parameters

ParameterOperational Value / SpecificationMechanistic Rationale
Waste Classification Halogenated Organic/InorganicPresence of covalently bound iodine requires specific halogen waste streams to prevent dioxin formation during low-temp burning.
Liquid Waste Solubility ~0.1 - 0.5 M in THF or TolueneEnsures homogeneous liquid injection into the incinerator, preventing solid powder aerosolization.
Incinerator Temperature > 1000 °CHigh thermal energy is required to overcome the extreme thermodynamic stability of the icosahedral closo-carborane cage.
Scrubber pH Target 8.0 - 9.0 (Alkaline)Neutralizes acidic decomposition byproducts, specifically Hydrogen Iodide (HI) gas and Boron Oxides (B₂O₃).
Storage Conditions < 4 °C, sealed, dry environmentPrevents premature degradation or volatilization of residual solvents prior to lab-packing 5.

Step-by-Step Laboratory Disposal Methodology

This protocol is designed as a self-validating system , ensuring that each logistical step contains a built-in verification mechanism to guarantee safety and compliance.

Phase 1: Waste Segregation and Compatibility Verification
  • Isolate the Waste: Collect all solid 9,12-diiodo-o-carborane waste, reaction mother liquors, and contaminated consumables (e.g., pipette tips, Kimwipes) in clearly labeled, sealed, heavy-duty polyethylene containers .

  • Labeling: Mark the container strictly as "Halogenated Organic/Inorganic Waste - Contains Boron and Iodine."

  • Self-Validation Check: Cross-reference the laboratory waste log to ensure no strong oxidizing agents have been added to this specific container. Carboranes are incompatible with strong oxidizers and can trigger uncontrolled exothermic reactions 5.

Phase 2: Solvent Dissolution and Containment (For Solid Residues)

Note: Solid carborane powders pose an inhalation risk and can be difficult for disposal facilities to incinerate uniformly.

  • Dissolution: In a certified chemical fume hood, dissolve solid 9,12-diiodo-o-carborane residues in a compatible inert solvent (e.g., Toluene, Tetrahydrofuran (THF), or Hexafluoroisopropanol (HFIP) 2).

  • Self-Validation Check: Visually inspect the solution. The mixture must be entirely homogeneous with no particulate suspension. Complete dissolution ensures that when the waste is injected into the commercial incinerator, it burns evenly without aerosolizing unreacted solid powder.

Phase 3: Turnkey Lab-Packing
  • Consolidation: Do not attempt to transport or neutralize the waste in-house. Utilize a professional turnkey lab pack service to consolidate the sealed containers into DOT-approved 55-gallon drums filled with inert absorbent material 6.

  • Documentation: Ensure the EPA ID number and DOT placarding accurately reflect the presence of halogenated environmental hazards.

Phase 4: High-Temperature Incineration and Scrubbing
  • Facility Requirements: The contracted disposal facility must utilize a chemical incinerator equipped with an afterburner and a wet scrubber 4.

  • Self-Validation Check (Facility Level): The facility must monitor the scrubber effluent pH, maintaining it between 8.0 and 9.0. This confirms the complete neutralization of acidic hydrogen iodide (HI) gas and the capture of boron oxides generated during the >1000 °C combustion process.

Disposal Workflow Visualization

DisposalWorkflow N1 Solid/Liquid 9,12-Diiodo-o-carborane Waste Generation N2 Compatibility Verification (Check for reactive metals/strong oxidizers) N1->N2 Step 1 N3 Solvent Dissolution (Toluene / THF / HFIP) N2->N3 Step 2 N4 Halogenated Waste Segregation (Label: Boron/Iodine containing) N3->N4 Step 3 N5 Turnkey Lab-Packing (DOT/EPA Compliant Transport) N4->N5 Step 4 N6 High-Temp Incineration (>1000°C) N5->N6 Step 5 N7 Scrubber Neutralization (Boron Oxides & HI/I2 gas) N6->N7 Step 6

Fig 1: Logistical workflow for the safe disposal and incineration of halogenated carboranes.

References

  • "Discovery of Disubstituted Carboranes as Inhibitors of Heat Shock Protein 90–Heat Shock Factor 1 Interaction | ACS Medicinal Chemistry Letters" - ACS Publications. 1

  • "Practical Synthesis of B(9)-Halogenated Carboranes with N-Haloamides in Hexafluoroisopropanol | Inorganic Chemistry" - ACS Publications. 2

  • "What are the sources of m - Carborane pollution? - Blog" - Yuanli Bio. 3

  • "MSDS of ortho-carborane" - Capot Chemical. 4

  • "Waste Disposal in Laboratory" - Environmental Marketing Services. 6

  • "o-Carborane | CAS#:16872-09-6" - Chemsrc. 5

  • "Chemical Waste Management Guide" - Technion.

Sources

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